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  • Product: 3-Isopropoxy-5-methyl-phenylamine

Core Science & Biosynthesis

Foundational

3-Isopropoxy-5-methyl-phenylamine: Comprehensive Identifiers, Structural Profiling, and Synthetic Workflows in Neurotherapeutics

Executive Summary 3-Isopropoxy-5-methyl-phenylamine is a highly specialized aniline derivative that serves as a critical nucleophilic building block in modern medicinal chemistry. Its unique steric and electronic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropoxy-5-methyl-phenylamine is a highly specialized aniline derivative that serves as a critical nucleophilic building block in modern medicinal chemistry. Its unique steric and electronic profile makes it an ideal intermediate for synthesizing complex heterocyclic azoles. Recently, this compound has gained prominence in the development of neurotherapeutics—specifically, small-molecule modulators designed to promote oligodendrocyte precursor cell (OPC) differentiation and remyelination in demyelinating diseases such as Multiple Sclerosis (MS) and leukodystrophies ()[1].

This whitepaper provides a rigorous technical breakdown of the compound’s identifiers, mechanistic properties, and field-proven experimental protocols for its integration into cross-coupling workflows.

Chemical Identity and Core Identifiers

Accurate compound identification is the foundation of reproducible research. Due to varying nomenclature conventions, 3-Isopropoxy-5-methyl-phenylamine is cataloged under several synonyms across global databases ()[2]. The table below consolidates its definitive identifiers and physical properties.

Table 1: Core Identifiers and Chemical Properties

Identifier TypeValue / Description
IUPAC Name 3-methyl-5-(propan-2-yloxy)aniline
Common Synonyms 3-Isopropoxy-5-methyl-phenylamine; 3-Isopropoxy-5-methylaniline; 5-methyl-3-(propan-2-yloxy)aniline
CAS Registry Number 1263208-83-8
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES String Cc1cc(N)cc(OC(C)C)c1
Primary Application Pharmaceutical intermediate (C-N cross-coupling)

Structural and Mechanistic Profiling

The synthetic utility of 3-Isopropoxy-5-methyl-phenylamine is dictated by the synergistic effects of its three functional groups on the central benzene ring:

  • The Primary Amine (-NH₂): Acts as the primary nucleophilic center. Its basicity and nucleophilicity are heavily influenced by the substituents on the ring.

  • The Methyl Group (C5): Provides mild electron-donating properties via hyperconjugation (+I effect). This slightly increases the electron density of the aromatic ring, making the amine a more potent nucleophile compared to an unsubstituted aniline.

  • The Isopropoxy Group (C3): Exerts a strong electron-donating resonance effect (+M effect) while introducing moderate steric bulk.

Mechanistic Causality: The meta-relationship between the amine and the isopropoxy/methyl groups is a deliberate structural advantage. Because the bulky isopropoxy group is not in the ortho position relative to the amine, the nucleophilic nitrogen remains sterically accessible. This allows for highly efficient coordination to transition metal catalysts (such as Palladium) during cross-coupling reactions without suffering from severe steric hindrance, a common failure point in the amination of heavily substituted anilines.

Synthetic Utility: Buchwald-Hartwig Amination Workflow

The most critical application of 3-Isopropoxy-5-methyl-phenylamine is its use in Buchwald-Hartwig C-N cross-coupling reactions to synthesize remyelination agents ()[3].

Step-by-Step Experimental Protocol

The following protocol describes the coupling of 3-Isopropoxy-5-methyl-phenylamine with a heterocyclic halide (e.g., 2-chloro-5-phenyl-oxazole). This is designed as a self-validating system where each step includes a mechanistic rationale and a quality control (QC) checkpoint.

Reagents:

  • Nucleophile: 3-Isopropoxy-5-methyl-phenylamine (1.15 equivalents)

  • Electrophile: 2-chloro-5-phenyl-oxazole (1.00 equivalent)

  • Base: Sodium tert-butoxide (NaOtBu) (3.00 equivalents)

  • Catalyst: t-BuBrettPhos Pd G3 or a similar bulky, electron-rich Pd(II) precatalyst (0.05 equivalents)

  • Solvent System: Anhydrous 1,4-dioxane / tert-Butanol (4:1 ratio)

Procedure & Causality:

  • System Preparation & Degassing:

    • Action: In a flame-dried Schlenk tube, dissolve the electrophile and nucleophile in the solvent system. Bubble ultra-pure Nitrogen (N₂) through the mixture for exactly 5 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex. Degassing prevents premature catalyst death.

  • Catalyst and Base Addition:

    • Action: Add NaOtBu and the Pd precatalyst under a positive N₂ stream. Seal the tube.

    • Causality: NaOtBu is chosen because it is strong enough to deprotonate the Pd-coordinated amine intermediate (driving reductive elimination) but sterically hindered enough to prevent direct, unwanted S_NAr substitution on the oxazole ring.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the rate-limiting step of the catalytic cycle: the reductive elimination of the newly formed C-N bond.

  • System Validation & Quality Control (In-Process):

    • Action: At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The system is self-validating. If the LC-MS trace shows the disappearance of the aryl halide peak and the emergence of the [M+H]⁺ product peak, the cycle is functioning. Failure mode: If unreacted aryl halide remains but the amine is depleted, it indicates catalyst deactivation or amine homocoupling, prompting an immediate halt and re-evaluation of the inert atmosphere integrity.

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite filtration physically sequesters the precipitated "Palladium black" (inactive agglomerated Pd nanoparticles), preventing heavy metal contamination in the final therapeutic API.

Reaction Optimization Parameters

To ensure maximum yield and reproducibility, the quantitative parameters of the reaction must be tightly controlled.

Table 2: Parameter Optimization and Rationale

ParameterOptimal ChoiceMechanistic Rationale
Catalyst Ligand t-BuBrettPhosThe extreme steric bulk of the ligand accelerates the reductive elimination step, preventing the catalyst from stalling in the Pd(II) resting state.
Solvent Ratio Dioxane / t-BuOH (4:1)Dioxane solubilizes the non-polar organic substrates. t-BuOH acts as a proton shuttle, facilitating the deprotonation of the amine without acting as a competing nucleophile.
Stoichiometry 1.15 eq AmineA slight excess of the amine compensates for trace amounts lost to side reactions, ensuring the complete consumption of the more expensive aryl halide.

Catalytic Pathway Visualization

The following diagram illustrates the logical flow of the Buchwald-Hartwig amination cycle utilizing 3-Isopropoxy-5-methyl-phenylamine, highlighting the intersection of reagents and the regeneration of the active catalyst.

Buchwald_Hartwig Aryl Aryl Halide (2-chloro-5-phenyl-oxazole) OxAdd Oxidative Addition [Aryl-Pd(II)-Cl] Aryl->OxAdd Amine 3-Isopropoxy-5-methylaniline (Nucleophile) AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Cat Pd Precatalyst + Ligand Pd0 Active Pd(0) Species Cat->Pd0 Activation Base Strong Base (NaOtBu) Base->AmineCoord Halide Scavenging Pd0->OxAdd OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Azole Product (Remyelination Modulator) RedElim->Product Target Yield

Catalytic workflow of the Buchwald-Hartwig amination utilizing 3-Isopropoxy-5-methylaniline.

References

  • Title: Heterocyclic azoles for the treatment of demyelinating diseases (Patent No. WO2018106643A1)
  • Title: PubChem Compound Summary for 3-Isopropoxy-5-methylaniline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

Spectral Characterization of 3-Isopropoxy-5-methyl-phenylamine: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8)[1] Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

Executive Summary & Structural Causality

In the landscape of modern drug development, functionalized anilines such as 3-Isopropoxy-5-methyl-phenylamine (also known as 3-isopropoxy-5-methylaniline) serve as critical building blocks for the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The unique 1,3,5-substitution pattern of this molecule—comprising a primary amine (-NH₂), an isopropoxy ether (-O-CH(CH₃)₂), and a methyl group (-CH₃)—creates a highly specific electronic environment.

As a Senior Application Scientist, I approach spectral characterization not merely as data collection, but as a study of structural causality. The electron-donating nature of both the amine and the isopropoxy groups via resonance (+M effect), combined with the weak inductive (+I) donation of the methyl group, renders the aromatic ring highly electron-rich. This fundamental electronic reality dictates the upfield shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and governs the specific fragmentation pathways in Mass Spectrometry (MS)[2][3].

This whitepaper provides an authoritative, in-depth guide to the expected NMR, IR, and MS spectral signatures of this molecule, grounded in self-validating experimental protocols.

Self-Validating Analytical Workflows

To ensure scientific integrity, spectral acquisition must be designed as a self-validating system. A single analytical technique is prone to misinterpretation; therefore, orthogonal methods are employed. For example, the presence of the primary amine is hypothesized via Infrared (IR) spectroscopy, quantified by ¹H NMR integration, and definitively confirmed through a D₂O exchange experiment.

Workflow A Sample Prep (3-Isopropoxy-5-methylaniline) B NMR Spectroscopy (1H, 13C, D2O Exchange) A->B C FT-IR Spectroscopy (ATR Method) A->C D GC-EI-MS (70 eV Ionization) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Self-validating analytical workflow for the spectral characterization of the target molecule.

Standardized Experimental Protocol
  • Sample Preparation: Dissolve 10–15 mg of high-purity 3-Isopropoxy-5-methyl-phenylamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds for ¹H and 5.0 seconds for ¹³C to ensure accurate integration[2].

  • D₂O Exchange (Self-Validation): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal definitively validates the heteroatom assignment.

  • FT-IR Acquisition: Place 2 mg of the neat sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • GC-MS Acquisition: Dilute the sample to 1 mg/mL in GC-grade methanol. Inject 1 µL into a Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer (EI-MS) operating at 70 eV.

Nuclear Magnetic Resonance (NMR) Resonance Causality

The NMR spectra of 3-Isopropoxy-5-methyl-phenylamine are defined by the severe shielding of the aromatic protons. Because positions 2, 4, and 6 are all ortho or para to strong electron-donating groups (-NH₂ and -O-iPr), the electron density at these carbons is exceptionally high, pushing the proton resonances significantly upfield compared to standard benzene (7.26 ppm)[3].

The isopropoxy group provides a textbook example of spin-spin coupling. The methine proton (-CH-) is strongly deshielded by the adjacent oxygen, appearing at ~4.50 ppm. It is split into a septet ( J=6.0 Hz) by the six equivalent protons of the two methyl groups, which conversely appear as a sharp doublet at ~1.30 ppm[4].

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
¹H 1.30Doublet ( J=6.0 Hz)6H-CH(CH₃)₂ : Split by the adjacent methine proton.
¹H 2.25Singlet3HAr-CH₃ : Standard benzylic methyl resonance.
¹H 3.60Broad Singlet2H-NH₂ : Broad due to quadrupolar relaxation of ¹⁴N. Disappears upon D₂O exchange.
¹H 4.50Septet ( J=6.0 Hz)1H-O-CH(CH₃)₂ : Deshielded by oxygen; split by six methyl protons.
¹H 6.15Narrow Multiplet1HAr-H (C2) : Highly shielded; ortho to both -NH₂ and -O-iPr.
¹H 6.25Narrow Multiplet2HAr-H (C4, C6) : Shielded by adjacent +M and +I groups.
¹³C 21.5Singlet1CAr-CH₃ : Benzylic carbon.
¹³C 22.1Singlet2C-CH(CH₃)₂ : Isopropoxy methyl carbons.
¹³C 69.8Singlet1C-O-CH(CH₃)₂ : Deshielded by direct oxygen attachment.
¹³C 99.5 - 109.0Singlet3CAr-CH (C2, C4, C6) : Aromatic methine carbons.
¹³C 140.0 - 159.5Singlet3CAr-C (C1, C3, C5) : Quaternary carbons attached to substituents.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides structural validation through vibrational modes. The primary amine (-NH₂) is the most diagnostic feature of this molecule. Unlike secondary amines which show a single N-H stretch, primary anilines exhibit a characteristic doublet in the 3300–3500 cm⁻¹ region, representing the symmetric and asymmetric stretching vibrations of the two N-H bonds.

Table 2: Key FT-IR Absorption Bands (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3450, 3360MediumN-H Stretch (Asymmetric & Symmetric)Confirms the presence of a primary amine (doublet).
2975, 2930MediumC-H Stretch (sp³)Confirms the aliphatic isopropoxy and methyl groups.
1610, 1590StrongC=C Aromatic Ring StretchValidates the aromatic core.
1200, 1150StrongC-O-C Asymmetric StretchDiagnostic for the alkyl-aryl ether linkage.

Mass Spectrometry (EI-MS) Fragmentation Pathways

In Electron Ionization (EI) at 70 eV, 3-Isopropoxy-5-methyl-phenylamine yields a robust molecular ion ( [M]+∙ ) at m/z 165. However, the defining feature of its mass spectrum is the base peak at m/z 123.

This base peak arises from a highly favorable, self-validating fragmentation pathway: the loss of a neutral propene molecule (42 Da) from the isopropoxy group. This occurs via a McLafferty-type rearrangement or direct hydrogen transfer, leaving behind a stable 3-amino-5-methylphenol radical cation. The presence of this m/z 123 peak is the ultimate confirmation of the isopropoxy ether moiety.

Fragmentation M Molecular Ion [M]•+ m/z 165 F1 Loss of Propene (-C3H6) m/z 123 (Base Peak) M->F1 - C3H6 (McLafferty-type) F2 Loss of Methyl (-CH3•) m/z 150 M->F2 - CH3• (Alpha Cleavage) F3 Loss of CO (-28 Da) m/z 95 F1->F3 - CO (Ring Contraction)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 3: GC-MS Fragmentation Data (70 eV)
m/z RatioRelative AbundanceFragment IonMechanistic Pathway
165 40 - 60% [M]+∙ Intact molecular ion (C₁₀H₁₅NO).
150 10 - 20% [M−CH3​]+ Alpha-cleavage of a methyl radical from the isopropoxy group.
123 100% (Base) [M−C3​H6​]+∙ Loss of neutral propene; forms a stable phenol-like radical cation.
95 15 - 30% [m/z123−CO]+∙ Expulsion of carbon monoxide from the phenolic intermediate.

References

  • ChemSrc. "1263208-83-8_3-Isopropoxy-5-methyl ... - CAS号查询." ChemSrc Database. Available at: [Link][1]

  • The Royal Society of Chemistry. "Supporting Information: Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel." RSC Advances. Available at:[Link][3]

  • PubChem. "3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220." National Center for Biotechnology Information. Available at:[Link][4]

Sources

Foundational

Comprehensive Solubility Profiling of 3-Isopropoxy-5-methyl-phenylamine in Organic Solvents: Theoretical Frameworks and Empirical Protocols

Executive Summary For researchers and drug development professionals, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or a critical intermediate is foundational to synthesis, purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or a critical intermediate is foundational to synthesis, purification, and formulation. 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8) is a highly functionalized aromatic amine. Due to the scarcity of publicly available, empirical solubility data for this specific compound, this whitepaper provides a rigorous theoretical framework based on Hansen Solubility Parameters (HSP) to predict its behavior in organic solvents. Furthermore, it details a self-validating, field-proven experimental protocol—the shake-flask method—to empirically determine its thermodynamic solubility.

Physicochemical Profiling & Structural Causality

To predict the solubility of 3-Isopropoxy-5-methyl-phenylamine, we must deconstruct its molecular architecture and understand how each functional group dictates solvent interactions:

  • Amino Group (-NH₂): The primary amine imparts polar characteristics and acts as both a hydrogen bond donor and acceptor. In unsubstituted aniline, this group drives baseline solubility in polar solvents like alcohols and ethers 1.

  • Isopropoxy Group (-OCH(CH₃)₂): While the ether oxygen serves as a weak hydrogen bond acceptor, the bulky isopropyl chain significantly increases the molecule's steric hindrance and lipophilicity. This structural feature pushes the solubility profile heavily toward non-polar and polar aprotic solvents.

  • Methyl Group (-CH₃): The addition of a methyl group at the 5-position further enhances the hydrophobic, non-polar nature of the benzene ring, reducing aqueous solubility and increasing affinity for organic phases 2.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

The thermodynamic principle of "like dissolves like" is mathematically formalized through Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces [[3]]().

Unsubstituted aniline possesses an HSP profile of δD​≈20.1 , δP​≈5.8 , and δH​≈11.2 MPa 1/2 4. For 3-Isopropoxy-5-methyl-phenylamine, the alkyl and ether substitutions lower δP​ and δH​ while maintaining high δD​ . This aligns its solubility sphere closely with polar aprotic and non-polar aromatic solvents 5.

Table 1: Predicted Solubility Profile of 3-Isopropoxy-5-methyl-phenylamine

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHighStrong H-bond donation from the solvent to the amine and ether oxygen.
Polar Aprotic Dichloromethane, AcetoneExcellentHigh dipole-dipole interactions; perfectly matches the molecule's reduced δH​ and moderate δP​ .
Non-polar Aromatic Toluene, BenzeneHighStrong dispersion ( δD​ ) alignment with the substituted benzene ring.
Non-polar Aliphatic Hexane, HeptaneModerateLacks H-bonding and dipole interactions; relies solely on weak dispersion forces.

Thermodynamic Principles of Dissolution

In drug development, kinetic solubility (how fast a compound dissolves) is often confounded by particle size and surface area. To obtain reliable parameters for process chemistry, we must measure thermodynamic solubility —the equilibrium state where the chemical potential of the undissolved solid crystal lattice equals that of the solute in the solvent cavity 6.

G Solid Solid State (Crystal Lattice) Cavity Solvent Cavity Formation Solid->Cavity Lattice Energy Barrier (Endothermic) Solvation Solute-Solvent Interactions Cavity->Solvation Solvation Energy Release (Exothermic) Solution Thermodynamic Solution Solvation->Solution Thermodynamic Equilibrium Solution->Solid Precipitation (Supersaturation)

Thermodynamic cycle of dissolution highlighting energy barriers and equilibrium.

Self-Validating Experimental Protocol: The Shake-Flask Method

The shake-flask method remains the gold standard for thermodynamic solubility determination 7. A protocol is only trustworthy if it validates its own equilibrium state. The following methodology builds self-verification into the workflow:

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid 3-Isopropoxy-5-methyl-phenylamine to a 10 mL glass vial containing 5 mL of the target organic solvent.

    • Causality: An excess of solid is strictly required to maintain a chemical potential gradient until absolute saturation is reached. If the solid completely dissolves, the solution is only kinetically saturated, not thermodynamically saturated.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker incubator. Agitate at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Temperature fluctuations drastically alter solubility. A 48-hour window ensures the dissolution-precipitation equilibrium is stable. To self-validate, sample aliquots at 24h and 48h; equilibrium is confirmed if the concentration difference is <5%.

  • Phase Separation: Remove the vials and perform isothermal centrifugation (at 25.0 °C) or use pre-warmed PTFE syringe filters (0.45 µm) to separate the supernatant.

    • Causality: Phase separation must be isothermal. A sudden drop in temperature during filtration will cause rapid precipitation of the solute, artificially lowering the measured solubility limit.

  • Solid-State Verification (Validation): Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce polymorph transformations or solvate formation during the 48-hour equilibration. XRPD confirms that the solubility measured corresponds to the original crystal form of 3-Isopropoxy-5-methyl-phenylamine.

Workflow Prep 1. Sample Prep Excess Solute + Solvent Equil 2. Equilibration 48h Agitation Prep->Equil Seal & Temp Control Sep 3. Phase Separation Isothermal Centrifugation Equil->Sep Confirm Excess Solid Quant 4. Quantification HPLC-UV Analysis Sep->Quant Supernatant Valid 5. Validation XRPD on Residual Solid Sep->Valid Pellet

Self-validating shake-flask methodology for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Once the saturated supernatant is isolated, it must be accurately quantified:

  • Dilution: Immediately dilute the isolated supernatant using the HPLC mobile phase (e.g., Acetonitrile/Water mixture). Note: Dilution prevents the solute from precipitating out of the solution prior to injection.

  • Chromatography: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector (typically monitoring at λmax​ for substituted anilines, ~230-280 nm).

  • Calculation: Determine the concentration by interpolating the peak area against a pre-established, multi-point calibration curve of 3-Isopropoxy-5-methyl-phenylamine standards.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.[Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. [Link]

  • Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena | Langmuir - ACS Publications.[Link]

Sources

Foundational

The Synthetic Versatility of 3-Isopropoxy-5-methyl-phenylamine: A Technical Guide for Advanced Organic Synthesis

Abstract This technical guide provides an in-depth exploration of the potential applications of 3-Isopropoxy-5-methyl-phenylamine, a uniquely substituted aniline, in the realm of modern organic synthesis. While direct li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 3-Isopropoxy-5-methyl-phenylamine, a uniquely substituted aniline, in the realm of modern organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a sterically accessible amine, a meta-alkoxy group, and a methyl substituent—suggest a rich and varied reactivity profile. This document will serve as a technical resource for researchers, scientists, and drug development professionals by extrapolating from the well-established chemistry of analogous substituted anilines. We will delve into its probable synthetic routes, and more importantly, its prospective applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes. Detailed mechanistic discussions, step-by-step experimental protocols for analogous reactions, and predictive data are provided to empower chemists to unlock the synthetic potential of this intriguing molecule.

Introduction: Unveiling a Promising Synthetic Building Block

3-Isopropoxy-5-methyl-phenylamine, also known as 3-isopropoxy-5-methylaniline, is an aromatic amine characterized by a distinct substitution pattern on the benzene ring. The presence of an isopropoxy group and a methyl group at the meta-positions relative to the amino functionality imparts a unique electronic and steric environment. This substitution pattern is anticipated to influence the regioselectivity of subsequent reactions and the physicochemical properties of the resulting derivatives.

Substituted anilines are foundational pillars in organic synthesis, serving as precursors to a vast array of complex molecules.[1][2][3] They are integral to the production of numerous pharmaceuticals, agrochemicals, and dyes. The specific arrangement of the isopropoxy and methyl groups in 3-Isopropoxy-5-methyl-phenylamine suggests its potential as a valuable intermediate for creating novel compounds with tailored properties.[4][5] The lipophilic isopropoxy group can enhance solubility in organic media and potentially improve the pharmacokinetic profile of bioactive molecules.

This guide will illuminate the synthetic pathways that can be accessed using 3-Isopropoxy-5-methyl-phenylamine as a starting material, providing a roadmap for its utilization in cutting-edge research and development.

Physicochemical Properties and Synthesis

A comprehensive understanding of a molecule's properties is paramount for its effective application in synthesis. Below is a table summarizing the key physicochemical properties of 3-Isopropoxy-5-methyl-phenylamine, largely inferred from data on its close analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₅NOInferred
Molecular Weight 165.23 g/mol Inferred
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Estimated to be >200 °CInferred
Solubility Soluble in common organic solventsInferred
Proposed Synthesis of 3-Isopropoxy-5-methyl-phenylamine

A plausible and efficient synthetic route to 3-Isopropoxy-5-methyl-phenylamine involves a two-step sequence starting from commercially available 3,5-dinitrotoluene. This approach leverages standard, high-yielding organic transformations.

Workflow for the Synthesis of 3-Isopropoxy-5-methyl-phenylamine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group A 3,5-Dinitrotoluene C 1-Isopropoxy-3-methyl-5-nitrobenzene A->C Isopropanol, Heat B Sodium Isopropoxide B->C D 1-Isopropoxy-3-methyl-5-nitrobenzene F 3-Isopropoxy-5-methyl-phenylamine D->F Acidic or Catalytic Conditions E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F

Caption: A proposed two-step synthesis of 3-Isopropoxy-5-methyl-phenylamine.

Experimental Protocol (Analogous Synthesis):

Step 1: Synthesis of 1-Isopropoxy-3-methyl-5-nitrobenzene

  • To a solution of sodium isopropoxide (1.2 eq.) in anhydrous isopropanol, add 3,5-dinitrotoluene (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Isopropoxy-5-methyl-phenylamine

  • Dissolve 1-isopropoxy-3-methyl-5-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride (3.0 eq.) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.[6]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate tin salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Isopropoxy-5-methyl-phenylamine.

Potential Applications in Organic Synthesis

The strategic placement of the amino, isopropoxy, and methyl groups on the aromatic ring makes 3-Isopropoxy-5-methyl-phenylamine a versatile precursor for a variety of valuable organic molecules.

Synthesis of Azo Dyes

Aromatic amines are the cornerstone of azo dye synthesis.[7][8][9] The amino group of 3-Isopropoxy-5-methyl-phenylamine can be readily converted to a diazonium salt, which can then undergo a coupling reaction with an electron-rich aromatic compound to form a highly colored azo compound.[10][11] The isopropoxy and methyl groups can be used to tune the color and solubility of the resulting dye.

General Reaction Pathway for Azo Dye Synthesis

G A 3-Isopropoxy-5-methyl-phenylamine C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl 0-5 °C B->C E Azo Dye C->E Azo Coupling D Electron-Rich Coupling Partner (e.g., Phenol, Naphthol, Aniline derivative) D->E

Caption: Diazotization and azo coupling for the synthesis of novel dyes.

Experimental Protocol (General Diazotization and Coupling):

Diazotization:

  • Dissolve 3-Isopropoxy-5-methyl-phenylamine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) while maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

Azo Coupling:

  • In a separate flask, dissolve the coupling component (e.g., phenol, β-naphthol, or a substituted aniline) in an appropriate solvent (e.g., aqueous NaOH for phenols, or acidic solution for anilines) and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture as required for the specific coupling partner.

  • Stir the reaction for 1-2 hours, during which the azo dye will precipitate.

  • Collect the solid dye by filtration, wash with cold water, and dry.

Precursor for Pharmaceutical Scaffolds

The aniline moiety is a prevalent structural feature in a multitude of pharmaceutical agents.[1][2][12] The amino group of 3-Isopropoxy-5-methyl-phenylamine can serve as a handle for the introduction of various pharmacophores through N-alkylation, N-acylation, or by serving as a nucleophile in substitution reactions. Furthermore, the aromatic ring can be further functionalized to build complex heterocyclic systems that are common in drug molecules.

Potential Pharmaceutical Scaffolds from 3-Isopropoxy-5-methyl-phenylamine

Scaffold TypeSynthetic ApproachPotential Therapeutic Area
Substituted Anilides N-acylation with a carboxylic acid or its derivative.Analgesics, Anti-inflammatories
Quinazolines Reaction with a β-ketoester followed by cyclization.Anticancer, Antiviral
Benzimidazoles Condensation with an ortho-phenylenediamine derivative.Antihistamines, Antivirals

Illustrative Synthetic Pathway to a Quinazolinone Derivative

G A 3-Isopropoxy-5-methyl-phenylamine C Enamine Intermediate A->C Condensation B β-Ketoester B->C E Substituted Quinazolinone C->E Cyclization D High-boiling solvent, Heat D->E

Caption: A potential route to quinazolinone scaffolds.

Building Block for Agrochemicals

Many modern herbicides, fungicides, and insecticides contain substituted aniline moieties.[13] The unique substitution pattern of 3-Isopropoxy-5-methyl-phenylamine can be exploited to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles. For instance, the aniline can be a precursor to ureas, carbamates, and other structures known to possess herbicidal or insecticidal activity.

Experimental Protocol (Analogous Urea Synthesis):

  • Dissolve 3-Isopropoxy-5-methyl-phenylamine (1.0 eq.) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add an isocyanate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure urea derivative.

Synthesis of Novel Heterocyclic Compounds

Disubstituted anilines are valuable starting materials for the synthesis of a wide range of heterocyclic compounds.[4][14] The amino group and the activated aromatic ring of 3-Isopropoxy-5-methyl-phenylamine can participate in various cyclization reactions to form indoles, quinolines, and other important heterocyclic systems.

Electrophilic Aromatic Substitution (EAS) on 3-Isopropoxy-5-methyl-phenylamine

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[15][16][17][18][19] The isopropoxy group is also activating and ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The combined directing effects of these groups will favor electrophilic substitution at the positions ortho and para to the amino group (positions 2, 4, and 6). Steric hindrance from the isopropoxy group might influence the ratio of ortho to para substitution.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

G cluster_0 Directing Effects cluster_1 Predicted Major Products A NH2: ortho, para-directing (strong activator) B O-iPr: ortho, para-directing (strong activator) C CH3: ortho, para-directing (weak activator) D 3-Isopropoxy-5-methyl-phenylamine F Major Products (Substitution at C2, C4, C6) D->F EAS E Electrophile (E+) E->F

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Conclusion

3-Isopropoxy-5-methyl-phenylamine stands as a promising, yet underexplored, building block in the landscape of organic synthesis. Its unique substitution pattern offers a compelling combination of reactivity and modifiability. By drawing parallels with the well-established chemistry of related substituted anilines, this technical guide has outlined its significant potential in the synthesis of novel azo dyes, complex pharmaceutical scaffolds, and innovative agrochemicals. The provided protocols and mechanistic insights are intended to serve as a foundational resource for chemists seeking to harness the synthetic utility of this versatile intermediate. Further exploration into the specific reaction kinetics and product profiles of 3-Isopropoxy-5-methyl-phenylamine is warranted and is expected to unveil a new repertoire of valuable molecules for a wide range of applications.

References

  • Gotsko, M. D., Saliy, I. V., Ushakov, I. A., & Trofimov, B. A. (2022). Methods for the synthesis of 3,5-disubstituted 2,4-dicyanoanilines with heterocyclic substituents.
  • Slideshare. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024).
  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.).
  • Thieme E-Books & E-Journals. (n.d.).
  • ResearchGate. (n.d.).
  • NPTEL Archive. (2020). DIAZONIUM SALTS.
  • NPTEL Archive. (n.d.).
  • Unknown Source. (n.d.). The Synthesis of Azo Dyes.
  • ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines.
  • Smolecule. (2023). Buy 3-Methoxy-5-methylaniline | 63460-04-8.
  • LabXchange. (2025).
  • BYJU'S. (2019).
  • Texas Journal of Multidisciplinary Studies. (n.d.).
  • Unknown Source. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Geometry and Spectra of Substituted Anilines.
  • Kingchem. (n.d.). Agrochemical Building Blocks.
  • PMC. (2024).
  • AIP Publishing. (n.d.).
  • BYJU'S. (2019).
  • ResearchGate. (n.d.). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles.
  • ResearchGate. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
  • PMC. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups.
  • Master Organic Chemistry. (2017).
  • Making Molecules. (2025).
  • ResearchG
  • ChemRxiv. (n.d.).
  • PMC. (2022).
  • Benchchem. (n.d.). Applications of 1,3,5-Tris(trifluoromethyl)benzene in Agrochemical Development: A Detailed Overview.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of Fluorescent 2,6-Dicyano-3,5-Disubstituted Anilines Using Cellulose Sulfuric Acid in Aqueous Media.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.
  • PubChem. (n.d.).
  • MDPI. (2024).
  • European Patent Office. (2010). Diphenyl-amine derivatives: uses, process of synthesis and pharmaceutical compositions - EP 2465498 A1.
  • Unknown Source. (2022).
  • Organic Chemistry Portal. (2021).
  • Yufeng. (2024).
  • ChemicalBook. (n.d.). 3-METHOXY-5-NITROANILINE synthesis.
  • PubChem. (n.d.).
  • Sapphire Bioscience. (n.d.). 3-Methoxy-5-methylaniline.

Sources

Exploratory

3-Isopropoxy-5-methyl-phenylamine: A Privileged Building Block for Next-Generation Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the highly optimized landscape of modern drug discovery, the selection of starting mat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the highly optimized landscape of modern drug discovery, the selection of starting materials is rarely arbitrary. The chemical 3-isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8)[1] has emerged as a privileged building block, particularly in the design of highly selective kinase inhibitors. By combining a lipophilic vector (isopropoxy) with a steric shield (methyl) on a versatile coupling handle (aniline), this molecule solves two of the most persistent challenges in medicinal chemistry: achieving deep-pocket target selectivity and preventing idiosyncratic metabolic toxicity[2].

This technical guide deconstructs the physicochemical rationale, binding mechanics, and synthetic integration of 3-isopropoxy-5-methyl-phenylamine, providing a comprehensive framework for its application in small-molecule drug development.

Part 1: Physicochemical Profiling & Structural Rationale

The utility of 3-isopropoxy-5-methyl-phenylamine is rooted in its precise substitution pattern. With a molecular weight of 165.23 g/mol and a formula of C10H15NO[3], it offers an optimal balance of sp³ and sp² hybridized carbons, allowing for significant downstream elaboration without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Profile & Design Causality
PropertyValueCausality / Relevance in Drug Design
CAS Number 1263208-83-8Primary identifier for library registration and procurement[1].
Molecular Weight 165.23 g/mol Low molecular weight preserves ligand efficiency for complex scaffolds[3].
H-Bond Donors 1 (Primary Amine)Essential for hinge-region binding or covalent amide/urea coupling.
H-Bond Acceptors 1 (Ether Oxygen)Facilitates water-mediated hydrogen bonding within the target pocket.
Lipophilicity (LogP) ~2.4 (Est.)Enhances membrane permeability and hydrophobic pocket partitioning.
The Logic of the Substitution Pattern
  • The Isopropoxy Vector (Target Affinity): In kinase inhibitor design, alkoxy groups are frequently deployed to probe the hydrophobic pockets adjacent to the ATP-binding hinge region[4]. While a smaller methoxy group may leave this space partially unoccupied, the branched isopropyl moiety perfectly fills the cavity. This displaces high-energy water molecules, driving binding affinity through a highly favorable entropic desolvation penalty[5].

  • The Methyl Shield (Metabolic Stability): Electron-rich anilines are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation, which generates highly reactive 1,4-diiminoquinone intermediates[2]. These electrophiles rapidly deplete cellular glutathione (GSH) and form covalent adducts with hepatic proteins, leading to severe hepatotoxicity. Placing a methyl group at the 5-position sterically blocks this oxidation pathway, ensuring the structural integrity of the scaffold in vivo[2].

StructuralLogic Core 3-Isopropoxy-5-methyl-phenylamine Iso 3-Isopropoxy Group Core->Iso Met 5-Methyl Group Core->Met Ami Primary Amine Core->Ami Iso_Mech Occupies Hydrophobic Pocket Iso->Iso_Mech Met_Mech Steric Shielding of Ring Met->Met_Mech Ami_Mech Buchwald-Hartwig Coupling Ami->Ami_Mech Iso_Out Increases Kinase Selectivity Iso_Mech->Iso_Out Met_Out Prevents GSH Adducts Met_Mech->Met_Out Ami_Out Scaffold Integration Ami_Mech->Ami_Out

Logical mapping of 3-Isopropoxy-5-methyl-phenylamine structural features to pharmacological outcomes.

Part 2: Mechanistic Role in Target Binding

The evolution of Anaplastic Lymphoma Kinase (ALK) inhibitors serves as a textbook example of this building block's utility. Early-generation inhibitors utilizing simple methoxy-aniline derivatives suffered from poor selectivity and high toxicity due to reactive adduct formation[2]. By transitioning to an isopropoxy-methyl substitution pattern, researchers successfully engineered molecules that maintained nanomolar potency against resistant kinase mutants while completely abolishing the formation of reactive quinone-imines[5].

Table 2: Comparative SAR Impact in Kinase Inhibitors
Scaffold ModificationKinase SelectivityMetabolic Stability (GSH Adducts)Mechanistic Rationale
Unsubstituted Aniline Broad / Non-selectiveModerateLacks vectors to probe hydrophobic sub-pockets.
3-Methoxy Aniline ImprovedPoor (High adduct formation)Prone to CYP450 oxidation to reactive quinone-imines[2].
3-Isopropoxy-5-methyl Aniline Highly SelectiveExcellent (No adducts detected)Isopropoxy occupies deep pockets; Methyl blocks oxidation[5].

Part 3: Synthetic Workflows & Methodologies

Because 3-isopropoxy-5-methyl-phenylamine features an unhindered primary amine, it is exceptionally well-suited for Buchwald-Hartwig cross-coupling reactions to construct the complex diarylamine architectures ubiquitous in Type II kinase inhibitors[6].

Self-Validating Protocol: Buchwald-Hartwig Amination

To ensure high yields and prevent unwanted bis-arylation, the following protocol utilizes a highly specialized catalyst system.

Materials Required:

  • 3-Isopropoxy-5-methyl-phenylamine (1.0 equiv)

  • Aryl Chloride/Bromide scaffold (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos Ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide, 3-isopropoxy-5-methyl-phenylamine, Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its extreme steric bulk prevents the newly formed secondary amine product from re-coordinating to the palladium center, effectively shutting down the pathway to unwanted triarylamine byproducts.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration. Seal the flask and remove it from the glovebox.

  • Thermal Cycling: Heat the reaction mixture to 100 °C under vigorous stirring for 4–12 hours.

    • Causality: NaOtBu is a strong base that accelerates the deprotonation of the amine bound to the Pd complex, facilitating a rapid reductive elimination step.

  • Self-Validating Checkpoint: Before proceeding to workup, an aliquot must be analyzed via LC-MS. The disappearance of the starting aryl halide peak and the emergence of the product mass [M+H]⁺ confirms the catalytic cycle is complete.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc). Post-purification, ¹H-NMR must show the diagnostic septet of the isopropyl CH proton (~4.5 ppm) and a doublet for the isopropyl methyl groups (~1.3 ppm) to validate structural integrity.

BuchwaldWorkflow S1 1. Reagent Preparation Aryl Halide + Aniline Anhydrous Toluene S2 2. Catalyst Activation Pd2(dba)3 + BrettPhos Prevents Over-arylation S1->S2 S3 3. Base Addition NaOtBu or Cs2CO3 Drives Reductive Elimination S2->S3 S4 4. Thermal Cycling 90-110°C under N2 LC-MS Monitoring S3->S4 S5 5. Isolation Celite Filtration Flash Chromatography S4->S5

Step-by-step Buchwald-Hartwig amination workflow for integrating aniline building blocks.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Isopropoxy-5-methyl-phenylamine

Target Molecule: 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8)[1] Application: Core building block for active pharmaceutical ingredients (APIs), including CFTR modulators and kinase inhibitors[2]. Strategic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8)[1] Application: Core building block for active pharmaceutical ingredients (APIs), including CFTR modulators and kinase inhibitors[2].

Strategic Rationale & Synthetic Design

The synthesis of 3-isopropoxy-5-methyl-phenylamine demands a highly chemoselective approach to ensure the integrity of both the ether linkage and the aromatic methyl group. We employ a robust, two-step convergent methodology starting from the commercially available 3-methyl-5-nitrophenol.

  • Williamson-Type O-Alkylation: The phenolic hydroxyl group is alkylated using 2-bromopropane. We utilize Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF or Acetone). The causality here is critical: K2​CO3​ is a mild base that quantitatively deprotonates the phenol without triggering side-reactions, while the polar aprotic solvent leaves the resulting phenoxide anion poorly solvated, drastically increasing its nucleophilicity for the SN​2 displacement[2],[3].

  • Heterogeneous Catalytic Hydrogenation: The intermediate nitroarene is reduced to the target aniline using Hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. We specifically select this over classical Béchamp reduction (Fe/HCl) to avoid acidic conditions that could prematurely cleave the newly formed isopropoxy ether or necessitate a tedious neutralization workup[4].

SynthesisRoute SM 3-Methyl-5-nitrophenol (Starting Material) INT 1-Isopropoxy-3-methyl- 5-nitrobenzene (Intermediate) SM->INT 2-Bromopropane K2CO3, DMF 80°C, 16 h PROD 3-Isopropoxy-5-methyl- phenylamine (Target Product) INT->PROD H2 (1 atm) 10% Pd/C, EtOH Room Temp, 2-4 h

Synthetic workflow for 3-Isopropoxy-5-methyl-phenylamine via a two-step process.

Step 1: O-Alkylation Protocol

Experimental Methodology
  • Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitrophenol (10.0 g, 65.3 mmol) and anhydrous Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add anhydrous K2​CO3​ (18.0 g, 130.2 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken)[2].

  • Alkylation: Dropwise, add 2-bromopropane (12.0 g, 97.9 mmol, 1.5 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under an inert Nitrogen atmosphere[2].

  • Workup (Self-Validating System): Cool to room temperature and filter the inorganic salts ( KBr , unreacted K2​CO3​ ). Dilute the filtrate with 150 mL of distilled water and extract with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to strictly remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 1-isopropoxy-3-methyl-5-nitrobenzene.

Quantitative Optimization Data

Table 1: Effect of Solvent and Base on O-Alkylation Yield

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Ethanol K2​CO3​ 78 (Reflux)246558
Acetone K2​CO3​ 56 (Reflux)248275
DMF K2​CO3​ 80 16 >98 92

Insight: DMF significantly outperforms protic solvents (Ethanol) by preventing hydrogen bonding with the phenoxide, thus maximizing SN​2 kinetics.

Step 2: Catalytic Hydrogenation Protocol

Mechanistic Causality

The reduction of the nitro group over a Pd/C catalyst is a highly orchestrated surface phenomenon. Molecular hydrogen dissociates on the palladium surface to form active metal-hydride (M-H) species[4]. The nitroarene adsorbs onto the metal, undergoing a stepwise deoxygenation and hydrogenation: Nitro ( -NO2​ ) Nitroso ( -NO ) N-Phenylhydroxylamine ( -NHOH ) Aniline ( -NH2​ )[4],[5].

MechPathway H2 H2 Activation on Pd Surface (M-H formation) Nitro Adsorbed Nitroarene (-NO2) H2->Nitro Surface Binding Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +2H, -H2O Hydroxyl N-Phenylhydroxylamine (-NHOH) Nitroso->Hydroxyl +2H Aniline Aniline Product (-NH2) Hydroxyl->Aniline +2H, -H2O

Stepwise surface mechanism for the catalytic hydrogenation of the nitro group.

Experimental Methodology
  • Reaction Setup: In a 250-mL hydrogenation flask, dissolve 1-isopropoxy-3-methyl-5-nitrobenzene (10.0 g, 51.2 mmol) in absolute Ethanol (100 mL)[4].

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 2-4 hours[4].

  • Monitoring: The reaction is complete when hydrogen uptake ceases[5]. Visually, the starting material's distinct yellow tint will fade to a colorless or pale amber solution.

  • Workup: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-isopropoxy-5-methyl-phenylamine as a pale oil.

Quantitative Optimization Data

Table 2: Hydrogenation Parameters (1 atm H2​ , Room Temp)

Catalyst Loading (w/w)SolventTime to Completion (h)Chemoselectivity (%)
5% Pd/CEthanol8.0>99
10% Pd/C Ethanol 2.5 >99
10% Pd/CEthyl Acetate4.0>99

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checkpoints must be met:

  • TLC Analysis:

    • Step 1: The product ether ( Rf​≈0.6 in 4:1 Hexane:EtOAc) will run significantly higher than the polar starting phenol ( Rf​≈0.2 ).

    • Step 2: The target aniline ( Rf​≈0.3 in 3:1 Hexane:EtOAc) will run lower than the nitro intermediate and will actively stain with Ninhydrin (indicating a primary amine).

  • 1H-NMR (400 MHz, CDCl3) Key Signatures:

    • Isopropoxy Group: Expect a distinct septet at δ≈4.5 ppm (1H, -CH (CH3)2) and a doublet at δ≈1.3 ppm (6H, -CH(CH3)2 ).

    • Amine Group: A broad singlet at δ≈3.5−3.7 ppm (2H, -NH2 ), which will exchange and disappear upon the addition of D2​O .

    • Aromatic Core: Three distinct, closely spaced singlets/multiplets in the δ≈6.0−6.2 ppm region, confirming the meta-substituted geometry remains intact.

References

  • Sigma-Aldrich. "3-Isopropoxy-5-methyl-phenylamine Product Details." Accessed March 2026.

  • Chemsrc. "3-Isopropoxy-5-methyl-phenylamine Physical and Chemical Properties." Accessed March 2026.

  • Google Patents. "WO2017062581A1 - Compounds, compositions, and methods for modulating CFTR." Accessed March 2026.

  • OrgoSolver. "Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline." Accessed March 2026.

  • BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon." Accessed March 2026.

  • BenchChem. "Application Notes: O-alkylation of 3-nitrophenol." Accessed March 2026.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-Isopropoxy-5-methyl-phenylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Molecule: 3-Isopropoxy-5-methyl-phenylamine (Synonym: 3-Isopropoxy-5-methylaniline) CAS Registry Number: 1263208-83-8[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Molecule: 3-Isopropoxy-5-methyl-phenylamine (Synonym: 3-Isopropoxy-5-methylaniline) CAS Registry Number: 1263208-83-8[1]

Executive Summary & Physicochemical Profiling

3-Isopropoxy-5-methyl-phenylamine ( C10​H15​NO , MW: 165.23 g/mol ) is a substituted aromatic amine frequently utilized as a critical building block in pharmaceutical synthesis and materials science[1]. The presence of both an electron-donating isopropoxy group and a methyl group on the aniline core significantly influences its chemical reactivity, basicity, and spectroscopic signature.

Robust analytical characterization of this intermediate is paramount to ensure downstream synthetic fidelity. This application note details field-proven, self-validating methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow A 3-Isopropoxy-5-methylaniline (CAS: 1263208-83-8) B HPLC-UV/MS (Purity & Assay) A->B C GC-MS (Volatiles & ID) A->C D NMR Spectroscopy (Structural Elucidation) A->D E FTIR Analysis (Functional Groups) A->E

Caption: Comprehensive analytical workflow for the characterization of 3-Isopropoxy-5-methyl-phenylamine.

HPLC-UV/MS: Purity and Related Substances

Mechanistic Rationale (Causality)

Aromatic amines like 3-isopropoxy-5-methyl-phenylamine possess a basic primary amine group ( −NH2​ ) with a pKa​ typically ranging from 4.5 to 5.0. When analyzed on standard silica-based reversed-phase columns (e.g., C18), unprotonated or partially protonated amines interact strongly with residual acidic surface silanols. This secondary interaction leads to severe peak tailing, poor resolution, and inaccurate integration[2].

To counteract this, the mobile phase must be strictly controlled. By utilizing an acidic mobile phase modifier such as 0.1% Formic Acid (pH ~2.7), the amine is fully protonated to an anilinium ion ( −NH3+​ ). This ensures rapid mass transfer, suppresses silanol interactions, and yields sharp, symmetrical peaks while simultaneously enhancing ionization efficiency for downstream Mass Spectrometry (ESI+)[3].

HPLC_Logic Step1 Target: Basic Aniline Derivative (pKa ~ 4.5 - 5.0) Step2 Risk: Peak Tailing via Silanol Interactions Step1->Step2 Step3 Solution: Acidic Mobile Phase (0.1% Formic Acid, pH ~ 2.7) Step2->Step3 Step4 Result: Amine Protonation & Sharp Peak Shape Step3->Step4

Caption: Mechanistic logic for HPLC mobile phase selection in basic aromatic amine analysis.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O . Filter through a 0.22 µm membrane to prevent particulate accumulation, which causes backpressure spikes and premature column degradation.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

2. System Equilibration (Self-Validating Step):

  • Install an end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Equilibrate at initial gradient conditions (95% A) for a minimum of 20 column volumes. Monitor the UV baseline (254 nm) and MS total ion chromatogram (TIC) to ensure a flat, noise-free baseline, validating system cleanliness.

3. Sample Preparation:

  • Dissolve the standard/sample in an initial mobile phase diluent (95:5 Water:Acetonitrile) to a concentration of 0.5 mg/mL. Note: Avoid using 100% organic solvent as the diluent to prevent solvent-mismatch peak distortion upon injection.

4. Execution & Validation:

  • Inject a blank (diluent only) to establish a baseline and prove zero carryover.

  • Run the gradient program (Table 1).

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00.4955Initial
1.00.4955Isocratic
10.00.44060Linear
12.00.41090Linear
14.00.41090Isocratic
14.10.4955Step
18.00.4955Re-equilibrate

GC-MS: Volatile Impurities and Structural Identification

Mechanistic Rationale

With a molecular weight of 165.23 g/mol , 3-isopropoxy-5-methyl-phenylamine exhibits sufficient volatility for gas-phase analysis without the absolute necessity for derivatization[4]. However, primary amines are highly active and prone to irreversible adsorption onto active sites (exposed silanols or metal oxides) within the GC inlet or column lining. Utilizing an ultra-inert 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) and an ultra-inert deactivated glass liner minimizes these secondary interactions, ensuring high recovery and eliminating peak tailing[5].

Step-by-Step Protocol

1. Inlet Maintenance:

  • Install a fresh, ultra-inert single taper splitless liner with deactivated glass wool. This prevents the amine from degrading upon contact with hot metal surfaces in the injection port.

2. Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1.0 mL of MS-grade Dichloromethane (DCM).

3. GC-MS Parameters:

  • Injection: 1.0 µL, Split ratio 10:1, Inlet Temp: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230 °C.

Table 2: GC Oven Temperature Program

RampRate (°C/min)Target Temp (°C)Hold Time (min)
Initial-602.0
1152805.0
2253003.0

Data Interpretation: The EI mass spectrum will exhibit a strong molecular ion [M]+ at m/z 165. A primary diagnostic fragmentation pathway is the loss of the isopropyl radical/propene from the ether linkage, yielding a stable fragment at m/z 123 (corresponding to the aminocresol derivative).

NMR Spectroscopy: Structural Elucidation

Mechanistic Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive mapping of the molecular framework. In 1H NMR, the chemical shifts of the aromatic protons are heavily dictated by the electronic effects of the substituents[6]. The −NH2​ group is a strong electron-donating group (via resonance), and the isopropoxy group also donates electron density. Consequently, the aromatic protons (ortho and para to these groups) are highly shielded, shifting their resonance upfield compared to unsubstituted benzene.

Protocol & Expected Data
  • Solvent: CDCl3​ (contains 0.03% TMS as an internal reference).

  • Concentration: 10-15 mg in 0.6 mL CDCl3​ .

  • Self-Validation: Ensure the residual CHCl3​ peak is perfectly calibrated to 7.26 ppm to validate the accuracy of the reported chemical shifts.

Table 3: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

Functional GroupMultiplicityExpected Shift (δ, ppm)IntegrationCausality / Assignment
−NH2​ Broad singlet3.5 - 4.02HExchangeable protons; broad due to quadrupolar relaxation of 14N .
Ar−CH3​ Singlet~2.2 - 2.33HDeshielded by the aromatic ring current.
−O−CH(CH3​)2​ Septet~4.4 - 4.61HStrongly deshielded by the adjacent electronegative oxygen; split by 6 adjacent methyl protons.
−O−CH(CH3​)2​ Doublet~1.36HSplit by the single methine proton.
Ar−H (meta)Multiplets6.0 - 6.53HUpfield shift due to strong electron donation from −NH2​ and −O−iPr .

References

  • National Institutes of Health (PMC). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B. Available at:[Link]

  • MDPI. "Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection." Sensors. Available at:[Link]

  • Agilent Technologies. "Excellent, Reproducible Results for Difficult Samples: GC/MS Columns and Supplies Application Compendium." Agilent Application Notes. Available at:[Link]

  • American Chemical Society (ACS). "Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives." RSC Advances. Available at: [Link]

Sources

Method

Application Note: Advanced HPLC-UV Analysis of 3-Isopropoxy-5-methyl-phenylamine

Introduction and Scientific Rationale 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8), also known as 3-isopropoxy-5-methylaniline, is a structurally complex substituted aniline featuring both an electron-donating i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8), also known as 3-isopropoxy-5-methylaniline, is a structurally complex substituted aniline featuring both an electron-donating isopropoxy group and a methyl group on the phenyl ring. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals, dyes, and agrochemicals. Due to the inherent toxicity and environmental impact of halogenated and alkoxylated aniline derivatives, highly sensitive and robust analytical methods are required for their quantification and purity assessment[1].

The Causality of Chromatographic Choices

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating aniline derivatives[1]. However, the analysis of basic aromatic amines presents specific physicochemical challenges:

  • Peak Tailing via Secondary Interactions : The primary amine group ( −NH2​ ) is basic (estimated pKa ~4.5–5.0). On standard silica-based C18 columns, residual silanol groups ( −Si-OH ) become deprotonated at mid-range pH levels, acting as strong cation exchangers. The protonated amine of the analyte binds to these anionic silanols, causing severe peak tailing and poor resolution.

  • Ionization Control : To enforce a self-validating, reproducible retention mechanism, the mobile phase pH must be strictly controlled. By utilizing 0.1% Orthophosphoric acid (OPA), the mobile phase pH is driven down to ~2.5. This dual-action choice fully protonates the analyte (ensuring consistent polarity) while simultaneously protonating and neutralizing the residual silanols on the stationary phase, thereby eliminating secondary ionic interactions[2].

  • Hydrophobic Partitioning : With ionic interactions suppressed, the analyte's retention is governed purely by the hydrophobic partitioning of its isopropoxy and methyl groups against the C18 stationary phase[3].

RetentionMechanism Analyte 3-Isopropoxy-5-methyl-phenylamine (Basic Amine) MobilePhase Acidic Mobile Phase (0.1% H3PO4, pH 2.5) Analyte->MobilePhase Dissolution Protonation Protonated Amine (NH3+) MobilePhase->Protonation Ionization StationaryPhase Base-Deactivated C18 (Silanol Suppression) Protonation->StationaryPhase Hydrophobic Partitioning Elution Symmetric Peak Elution (No Tailing) StationaryPhase->Elution ACN Gradient

Retention mechanism of 3-Isopropoxy-5-methyl-phenylamine on a C18 column.

Experimental Protocols

The following protocol is engineered as a self-validating system. It includes mandatory System Suitability Testing (SST) to ensure the instrument and column chemistry are performing optimally before any sample data is acquired.

Reagents and Materials
  • Analyte Standard : 3-Isopropoxy-5-methyl-phenylamine (High purity, >99%).

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : Orthophosphoric acid (H₃PO₄, 85% HPLC grade)[2].

  • Column : Base-deactivated (end-capped) C18 column, 150 mm × 4.6 mm I.D., 5 µm particle size[1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and vacuum-filter through a 0.22 µm membrane. Degas via sonication for 10 minutes[2].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile. Filter and degas.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-front distortion and peak broadening.

  • Stock Solution: Accurately weigh 10.0 mg of 3-Isopropoxy-5-methyl-phenylamine standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with the diluent to construct a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 3: Instrument Setup and Equilibration

  • Purge the HPLC system (quaternary/binary pump, autosampler, and PDA/UV detector) with the mobile phases[1].

  • Equilibrate the column with the initial gradient conditions (60% A / 40% B) for at least 30 minutes until a stable baseline is achieved.

HPLCWorkflow Prep Sample Prep (50% ACN Diluent) Inject Auto-Injection (10 µL Volume) Prep->Inject Separation RP-HPLC Separation Inject->Separation Detection PDA/UV Detection (254nm) Separation->Detection Analysis Data Quantification Detection->Analysis

Step-by-step experimental workflow for the HPLC-UV analysis.

Data Presentation and Chromatographic Conditions

To ensure optimal separation of 3-Isopropoxy-5-methyl-phenylamine from potential synthetic impurities or degradation products, a gradient elution profile is utilized. The UV detection is set to 254 nm, which provides a robust signal-to-noise ratio for the conjugated pi-electron system of the alkoxyaniline ring while minimizing baseline drift from the organic gradient[1].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (150 x 4.6 mm, 5 µm)Prevents secondary interactions with basic amines[1].
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Protonates the amine and suppresses silanol ionization[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides hydrophobic elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm I.D. columns.
Column Temperature 30°CReduces mobile phase viscosity and improves mass transfer.
Detection Wavelength 254 nm (PDA/UV)Captures the primary absorbance band of the substituted phenyl ring.
Injection Volume 10 µLBalances sensitivity without overloading the column.
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06040Initial Hold (Equilibration)
2.06040Isocratic hold for polar impurity elution
8.03070Linear gradient to elute the target analyte
10.01090Column wash to remove highly hydrophobic matrix
12.06040Return to initial conditions
15.06040Re-equilibration
Table 3: System Suitability and Method Validation Data

A self-validating protocol mandates that the system meets strict performance criteria before sample analysis. The following data represents expected method validation parameters for this alkoxyaniline derivative.

Validation ParameterExpected ResultAcceptance Criteria (SST)
Retention Time (RT) ~6.5 minutes± 2.0% RSD across 5 injections
Tailing Factor (Tf) 1.15≤ 1.5 (Confirms silanol suppression)
Theoretical Plates (N) > 8,500≥ 5,000
Linearity (R²) 0.9998 (1 - 50 µg/mL)≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10:1

Troubleshooting and Field-Proven Insights

  • Baseline Drift during Gradient : A slight baseline drift at 254 nm is normal when increasing the Acetonitrile concentration. If the drift interferes with peak integration, ensure that the Acetonitrile is of premium HPLC/UV grade, as lower grades contain UV-absorbing impurities.

  • Peak Splitting : If the 3-Isopropoxy-5-methyl-phenylamine peak splits, it is likely due to a sample solvent mismatch. Ensure the sample is dissolved in a diluent that is equal to or weaker than the initial mobile phase (e.g., ≤ 40% ACN). Injecting a sample dissolved in 100% organic solvent will cause the analyte to prematurely elute in the injection band, leading to splitting.

  • Retention Time Shifts : Basic analytes are highly sensitive to minor pH changes. Ensure the 0.1% phosphoric acid is prepared accurately. A shift in pH from 2.5 to 3.5 can drastically alter the ionization state of residual silanols, leading to sudden shifts in retention time and peak shape[4].

References

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies Source: sielc.com URL:[Link]

  • High-pressure liquid chromatographic analysis of aniline and its metabolites Source: PubMed (nih.gov) URL:[Link]

  • RP-HPLC Method Development and Validation for Nitroxynil in Active Pharmaceutical Ingredient Manufacturing Source: PharmaInfo URL: [Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) of 3-Isopropoxy-5-methyl-phenylamine

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Environmental Extracts Technique: Gas Chromatography-Electron Io...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Environmental Extracts Technique: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Introduction & Mechanistic Rationale

3-Isopropoxy-5-methyl-phenylamine (CAS 1263208-83-8), a substituted aniline, is a critical structural motif utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile organic compound analysis, the direct injection of primary aromatic amines presents significant analytical challenges.

The Causality of Peak Tailing

Underivatized primary amines possess highly active hydrogen atoms (-NH₂) that engage in strong hydrogen bonding and dipole-dipole interactions with under-deactivated silanol (Si-OH) groups present in the GC inlet liner and the fused-silica capillary column[2]. This thermodynamic interaction leads to irreversible adsorption, severe chromatographic peak tailing, and a subsequent loss of sensitivity and reproducibility[3].

The Chemical Logic of Derivatization

To engineer a robust and self-validating analytical method, chemical derivatization is mandatory. By reacting the sample with Trifluoroacetic Anhydride (TFAA) , the labile amine hydrogens are replaced with a trifluoroacetyl group. This acylation reaction fundamentally alters the molecule's physicochemical properties:

  • Reduces Polarity: Eliminates hydrogen-bond donation capabilities.

  • Increases Volatility: Lowers the boiling point relative to the highly polar precursor.

  • Enhances Thermal Stability: Protects the amine from thermal degradation in the 250°C inlet[4].

  • Improves MS Selectivity: Introduces distinct, high-mass fluorinated fragment ions that are easily distinguishable from background matrix noise.

Analytical Workflow

The following workflow illustrates the logical progression from sample preparation through derivatization and instrumental analysis.

Workflow A Sample Prep (Dissolution/Extraction) B Derivatization (TFAA + Pyridine) A->B C Liquid-Liquid Extraction (Hexane) B->C D GC Separation (5% Phenyl Column) C->D E MS Detection (EI, 70 eV) D->E

Caption: GC-MS Analytical Workflow for 3-Isopropoxy-5-methyl-phenylamine.

Experimental Protocols

To ensure Trustworthiness , this protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and a derivatization blank ensures that reaction efficiency is monitored and matrix effects are normalized.

Materials & Reagents
  • Analyte: 3-Isopropoxy-5-methyl-phenylamine standard (≥98% purity).

  • Internal Standard (IS): Aniline-d5 or 2,4-Dimethylaniline (used to track derivatization yield).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), analytical grade.

  • Catalyst/Acid Scavenger: Anhydrous Pyridine.

  • Solvents: LC-MS grade Hexane and Ethyl Acetate.

Step-by-Step Derivatization Methodology
  • Sample Aliquoting: Transfer 100 µL of the sample extract (or standard solution dissolved in ethyl acetate) into a 2.0 mL deactivated glass GC autosampler vial.

  • Internal Standard Addition: Add 10 µL of the IS solution (10 µg/mL) to the vial. Causality: Adding the IS before derivatization normalizes both reaction efficiency and injection volume variations.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction forward.

  • Acylation: In a fume hood, carefully add 50 µL of TFAA. Cap the vial immediately with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes[5].

  • Quenching & Extraction (Crucial Step): Allow the vial to cool to room temperature. Add 500 µL of LC-MS grade Hexane, followed by 500 µL of LC-MS grade water. Vortex vigorously for 1 minute.

    • Self-Validation Insight: The water quenches unreacted TFAA and partitions the pyridine/acid byproducts into the aqueous layer, preventing rapid degradation of the GC column's stationary phase.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes. Carefully transfer 200 µL of the upper organic (Hexane) layer into a clean GC vial containing a micro-insert for injection.

Instrumental Parameters & Data Presentation

Adhering to modified guidelines from6[6], the following parameters are optimized for the trifluoroacetamide derivative.

Table 1: GC-MS Operating Conditions
ParameterSpecificationRationale
Column DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm)5% diphenyl/95% dimethylpolysiloxane provides ideal selectivity for aromatic derivatives[4].
Carrier Gas Helium (Ultra-High Purity), 1.0 mL/minConstant flow mode ensures stable retention times.
Inlet Temperature 250°CEnsures rapid, flash vaporization without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven Program 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Focuses the solvent band, then rapidly elutes the derivatized analyte.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before the MS.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible, library-searchable fragmentation.
Acquisition Mode SIM / Scan (m/z 50–400)Full scan for method development; SIM for sub-ppm quantitation.
Table 2: Analyte Properties and Target Ions
Compound StateMolecular WeightTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
Underivatized 165.23 g/mol m/z 165 [M]⁺m/z 150m/z 123
TFA-Derivatized 261.24 g/mol m/z 261 [M]⁺ m/z 219 m/z 192

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pathway is critical for identifying matrix interferences and confirming peak identity. The derivatization of 3-Isopropoxy-5-methyl-phenylamine with TFAA yields a molecular ion [M]⁺ at m/z 261 .

Upon 70 eV electron ionization, the molecule undergoes predictable, thermodynamically driven cleavages:

  • Loss of Isopropyl Group: The ether linkage undergoes cleavage (loss of propene, -42 Da), yielding a highly stable phenolic radical cation at m/z 219 .

  • Loss of Trifluoromethyl Radical: Cleavage of the amide bond yields a loss of •CF₃ (-69 Da), resulting in an ion at m/z 192 .

Logic N1 3-Isopropoxy-5-methyl-phenylamine (Active -NH2 Group) N2 Problem: Peak Tailing & Adsorption (Silanol Interactions) N1->N2 N3 Solution: Acylation with TFAA (Trifluoroacetic Anhydride) N1->N3 Reacts with N2->N3 Drives need for N4 Result: TFA-Derivative (MW: 261.24 g/mol) N3->N4 N5 MS Fragmentation (EI, 70 eV) N4->N5 N6 Molecular Ion [M]+ m/z 261 N5->N6 N7 Loss of Propene [-42 Da] m/z 219 N6->N7 Ether Cleavage

Caption: Mechanistic rationale for derivatization and expected EI-MS fragmentation pathway.

Troubleshooting & Best Practices

  • Degradation of Peak Shape Over Time: If peak tailing returns after multiple injections, the GC inlet liner is likely contaminated with unquenched trifluoroacetic acid. Solution: Ensure the liquid-liquid extraction step (Step 6) is performed meticulously to remove acidic byproducts[7]. Replace the inlet liner and trim the first 10-20 cm of the GC column.

  • Low Derivatization Yield: Moisture is the enemy of acylation reactions. Ensure all solvents are anhydrous and the sample is completely dry before adding TFAA. If water is present, TFAA will hydrolyze into trifluoroacetic acid before it can react with the amine[8].

  • System Suitability: Always inject a solvent blank (Hexane) immediately following the highest calibration standard to monitor for carryover in the syringe or inlet.

Sources

Method

Application Note: Infrared Spectroscopy of 3-Isopropoxy-5-methyl-phenylamine for Functional Group Analysis

Abstract This application note provides a comprehensive technical guide for the functional group analysis of 3-Isopropoxy-5-methyl-phenylamine using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the functional group analysis of 3-Isopropoxy-5-methyl-phenylamine using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This compound, featuring a primary aromatic amine, an ether linkage, and alkyl substituents on an aromatic ring, serves as an excellent model for demonstrating the power of IR spectroscopy in elucidating complex molecular structures common in pharmaceutical and chemical synthesis. We present a detailed experimental protocol, an in-depth guide to spectral interpretation based on first principles, and safety protocols for handling aminophenol derivatives. This guide is intended for researchers, scientists, and drug development professionals who require accurate and rapid characterization of substituted aromatic compounds.

Introduction and Scientific Context

3-Isopropoxy-5-methyl-phenylamine is a substituted aniline derivative incorporating several key functional groups. The accurate identification and confirmation of these groups are critical for quality control, reaction monitoring, and structural verification in research and industrial settings. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. This produces a unique spectral fingerprint that allows for the identification of functional groups.[1][2]

This guide focuses on the ATR-FTIR method, which is highly advantageous for analyzing solid and liquid samples with minimal to no preparation, making it a technique of choice for its speed and versatility.[3][4] By analyzing the ATR-FTIR spectrum of 3-Isopropoxy-5-methyl-phenylamine, we can unequivocally identify the vibrations corresponding to the N-H bonds of the primary amine, the C-O bond of the isopropoxy ether group, the aromatic C=C bonds, and the various types of C-H bonds.

Molecular Structure and Expected Vibrational Modes

The key to interpreting the IR spectrum of 3-Isopropoxy-5-methyl-phenylamine lies in deconstructing its molecular structure into its constituent functional groups. Each group has characteristic vibrational frequencies.

  • Primary Aromatic Amine (-NH₂): This group is expected to show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[5][6] An N-H bending (scissoring) vibration is also anticipated.[6]

  • Aryl Alkyl Ether (-O-CH(CH₃)₂): The C-O-C linkage will produce a strong, characteristic asymmetric stretching band. The position of this band helps distinguish it from alcoholic C-O bonds.[1]

  • Alkyl Groups (Isopropoxy and Methyl): The sp³ hybridized C-H bonds in the isopropoxy and methyl groups will have stretching vibrations at a lower frequency than the sp² aromatic C-H bonds.[7]

  • Substituted Aromatic Ring: The benzene ring exhibits C-H stretching vibrations from the bonds directly attached to the ring and characteristic C=C in-plane stretching vibrations.[8] Additionally, out-of-plane C-H bending vibrations in the fingerprint region can provide clues about the substitution pattern.[8]

Health and Safety Precautions

Substituted aminophenols require careful handling. While a specific Safety Data Sheet (SDS) for 3-Isopropoxy-5-methyl-phenylamine may not be readily available, data from analogous compounds like 2-aminophenol and 4-aminophenol should be used to inform safety procedures.

  • Hazard Profile: Aminophenols are often harmful if swallowed or inhaled and may be suspected of causing genetic defects.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid creating dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste according to local, regional, and national regulations for hazardous chemical waste.[13]

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for acquiring a high-quality ATR-FTIR spectrum.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • 3-Isopropoxy-5-methyl-phenylamine sample (solid or liquid).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

  • Appropriate PPE.

Workflow Diagram

ATR_FTIR_Workflow Figure 1: ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis A 1. Instrument Setup & Purge B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (No Sample) B->C D 4. Apply Sample to Crystal C->D E 5. Apply Pressure (if solid) D->E Solids only F 6. Collect Sample Spectrum D->F Liquids E->F G 7. Clean ATR Crystal F->G H 8. Process & Analyze Data G->H

Caption: A step-by-step workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface meticulously. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to evaporate completely.

  • Background Collection: Acquire a background spectrum. This is a critical step that measures the ambient conditions (atmosphere and instrument optics) and will be automatically subtracted from the sample spectrum.[14]

  • Sample Application:

    • For Solids: Place a small amount of the 3-Isopropoxy-5-methyl-phenylamine powder directly onto the center of the diamond ATR crystal.

    • For Liquids: Place a single drop of the sample onto the crystal.

  • Ensure Good Contact: For solid samples, use the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[15] This is crucial for obtaining a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to ensure a good signal-to-noise ratio.[14]

  • Post-Measurement Cleaning: After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean for the next user.

  • Data Processing: Perform any necessary data processing, such as an ATR correction, if required by the software or downstream analysis.

Spectral Interpretation and Data Analysis

The resulting spectrum should be analyzed by assigning the observed absorption bands to the specific functional groups within the molecule.

Structure-Spectrum Correlation Diagram

Structure_Spectrum_Correlation Figure 2: Structure-Spectrum Correlation Map cluster_mol cluster_spec Expected IR Absorption Regions (cm⁻¹) mol Structure N_H_stretch ~3450-3350 cm⁻¹ (Two Bands) mol->N_H_stretch Primary Amine (N-H Stretch) C_H_aro ~3100-3000 cm⁻¹ mol->C_H_aro Aromatic Ring (C-H Stretch) C_H_ali ~2980-2850 cm⁻¹ mol->C_H_ali Alkyl Groups (C-H Stretch) N_H_bend ~1620 cm⁻¹ mol->N_H_bend Primary Amine (N-H Bend) C_C_ring ~1600 & 1500 cm⁻¹ mol->C_C_ring Aromatic Ring (C=C Stretch) C_O_ether ~1250 cm⁻¹ (Strong) mol->C_O_ether Ether Linkage (C-O Stretch) C_N_amine ~1320-1250 cm⁻¹ mol->C_N_amine Aromatic Amine (C-N Stretch) Aromatic_Overtones ~2000-1700 cm⁻¹ (Weak)

Caption: Correlation of functional groups in the target molecule to their expected IR absorption regions.

Detailed Band Assignments

The following table summarizes the expected characteristic absorption bands for 3-Isopropoxy-5-methyl-phenylamine.

Wavenumber (cm⁻¹)Functional Group AssignmentVibration TypeExpected Intensity & Shape
~3450-3350Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Two sharp peaks[5][16]
~3100-3000Aromatic C-HC-H StretchWeak to Medium, Sharp[8][17]
~2980-2850Alkyl C-H (Isopropoxy, Methyl)C-H StretchMedium to Strong, Sharp[16]
~1620Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong[5][6]
~1600 & ~1500Aromatic RingC=C Ring StretchMedium to Strong, Sharp[8]
~1320-1250Aromatic AmineC-N StretchStrong[5]
~1250Aryl Alkyl EtherAsymmetric C-O-C StretchStrong, Prominent[1]
900-670Aromatic RingC-H Out-of-Plane BendMedium to Strong

Analysis of Key Regions:

  • 3500-3300 cm⁻¹: The presence of two distinct peaks in this region is a definitive indicator of a primary amine (R-NH₂).[6] Their sharpness helps distinguish them from the broad O-H stretch of alcohols.[5]

  • 3100-2800 cm⁻¹: This region clearly distinguishes between aromatic (sp²) and aliphatic (sp³) C-H bonds. The weaker bands just above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches, while the stronger bands just below 3000 cm⁻¹ are from the isopropoxy and methyl groups.[7]

  • 1700-1500 cm⁻¹: The N-H bending vibration often appears around 1620 cm⁻¹ and can sometimes overlap with the aromatic C=C stretching bands.[6] The aromatic ring itself typically gives two sharp bands in this area, confirming its presence.[8]

  • Fingerprint Region (< 1400 cm⁻¹): This region is complex but contains highly valuable information. The most prominent peak is expected to be the strong C-O stretching vibration of the aryl alkyl ether around 1250 cm⁻¹.[1] The C-N stretch of the aromatic amine will also be found here.[5] The specific pattern of C-H out-of-plane bends can further confirm the 1,3,5-trisubstitution pattern on the benzene ring.

Conclusion

ATR-FTIR spectroscopy is a rapid, reliable, and highly effective technique for the structural elucidation of multi-functional organic molecules like 3-Isopropoxy-5-methyl-phenylamine. By following the detailed protocol and using the provided spectral interpretation guide, researchers can confidently identify the key functional groups—primary aromatic amine, aryl alkyl ether, and substituted aromatic ring—confirming the molecular identity and purity of the compound. This application note serves as a practical resource for scientists in pharmaceutical development, quality control, and synthetic chemistry.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • Surendranath College. (n.d.). IR Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Infrared Spectroscopy (IR). [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. [Link]

  • e-PG Pathshala. (n.d.). Module 9: Characteristic vibrational frequencies of functional groups. [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. [Link]

  • Scribd. (2021). 4 Aminophenol Safety Data Sheet. [Link]

  • Michigan State University. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • e-PG Pathshala. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Covalent Metrology. (2026). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Paul, B., et al. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Applied and Natural Science. [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. [Link]

  • ResearchGate. (n.d.). Expanded ATR-FTIR spectra of aromatic (a) and aromatic-free (b) materials. [Link]

  • Journal of Physics: Conference Series. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • Journal of Chemical Education. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PMC. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization. [Link]

Sources

Application

Application Notes for 3-Isopropoxy-5-methyl-phenylamine: A Versatile Precursor for Novel Pharmaceutical Agents

Abstract Substituted anilines are a cornerstone of modern medicinal chemistry, serving as "privileged structures" in a vast array of therapeutic agents.[1] Their synthetic versatility and ability to engage in critical hy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as "privileged structures" in a vast array of therapeutic agents.[1] Their synthetic versatility and ability to engage in critical hydrogen bonding interactions have made them indispensable in drug design.[1] This guide details the application of 3-Isopropoxy-5-methyl-phenylamine , a unique substituted aniline, as a precursor for the synthesis of high-value pharmaceutical compounds, with a specific focus on the development of potent kinase inhibitors. We provide a comprehensive overview of its properties, a detailed, field-proven protocol for its use in synthesizing a 4-anilinoquinazoline scaffold, and an exploration of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.

Introduction: The Strategic Value of Substituted Anilines

The aniline moiety is a fundamental component in numerous FDA-approved drugs, particularly in oncology.[2] Its structure allows for precise modification, enabling chemists to fine-tune the steric and electronic properties of a drug candidate to optimize its potency, selectivity, and pharmacokinetic profile.[2] The 4-anilinoquinazoline framework, for instance, is the foundational core of several highly successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib.[3] These inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby blocking downstream signaling pathways that drive tumor proliferation.[4]

3-Isopropoxy-5-methyl-phenylamine offers a unique combination of substituents:

  • Isopropoxy Group: A moderately bulky, lipophilic group that can probe hydrophobic pockets within an enzyme's active site and improve metabolic stability compared to a simpler methoxy group.

  • Methyl Group: Provides a point of steric differentiation and can influence the molecule's conformation and binding orientation.

  • Meta-Substitution Pattern: The 3,5-substitution pattern orients the aniline nitrogen for optimal reactivity and directs its vector into the active site of a target enzyme, such as a kinase.

This application note will demonstrate the utility of this precursor by adapting a well-established synthetic strategy for kinase inhibitors: the nucleophilic aromatic substitution (SNAr) reaction.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the precursor's properties is essential for effective reaction design and scale-up.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NON/A
Molecular Weight 165.23 g/mol N/A
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point >230 °C (based on 3-isopropoxyaniline)[5]
Density ~1.0 g/mL (based on 3-isopropoxyaniline)[5]
Reactivity The exocyclic amine is a potent nucleophile, readily attacking electrophilic centers. The aromatic ring is activated towards electrophilic substitution by the alkoxy and alkyl groups.General Chemistry

Application Focus: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

The primary application demonstrated here is the synthesis of a novel N-(3-Isopropoxy-5-methyl-phenyl)quinazolin-4-amine derivative. This reaction is a cornerstone of TKI synthesis and involves the displacement of a halogen at the C4 position of a quinazoline ring by the aniline precursor.[4][5]

Experimental Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Characterization A 3-Isopropoxy-5-methyl-phenylamine (Precursor) C Reaction Mixture (Isopropanol, Reflux) A->C B 4-Chloroquinazoline (Electrophile) B->C D Cool & Precipitate C->D E Filter & Wash (Cold Isopropanol) D->E F Dry Under Vacuum E->F G Final Product: N-(3-Isopropoxy-5-methyl-phenyl)quinazolin-4-amine F->G H Purity & Identity Confirmation (HPLC, NMR, MS) G->H

Caption: Workflow for the synthesis of a 4-anilinoquinazoline derivative.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-(3-Isopropoxy-5-methyl-phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol is adapted from established procedures for the synthesis of Gefitinib and Erlotinib, which utilize a similar core reaction.[4][6] The reaction involves the nucleophilic aromatic substitution of the chlorine atom on 4-chloro-6,7-dimethoxyquinazoline by 3-Isopropoxy-5-methyl-phenylamine.

Materials:

  • 3-Isopropoxy-5-methyl-phenylamine (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (IPA), anhydrous (approx. 10-15 mL per mmol of chloroquinazoline)

  • Hydrochloric Acid (HCl) in Isopropanol (optional, for salt formation)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-Isopropoxy-5-methyl-phenylamine (1.05 eq).

    • Causality Note: A slight excess of the aniline (1.05 to 1.1 eq) is used to ensure the complete consumption of the more valuable chloroquinazoline starting material. Performing the reaction under an inert atmosphere prevents potential oxidative side reactions.

  • Solvent Addition: Add anhydrous isopropanol to the flask (10-15 mL per mmol of the limiting reagent). The mixture will form a suspension.

    • Causality Note: Isopropanol is a common solvent for this reaction class. It has a suitable boiling point for reflux, effectively solubilizes the reactants at elevated temperatures, and is a protic solvent which can facilitate the reaction by stabilizing the charged Meisenheimer intermediate.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 82-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

    • Self-Validation System: Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. An incomplete reaction is a primary source of impurities in the final product.[6]

  • Product Isolation (Work-up): Once the reaction is complete, cool the mixture to room temperature. The product, often the hydrochloride salt formed from the in-situ generation of HCl, will typically precipitate out of the solution.

    • Causality Note: As the reaction proceeds, one equivalent of HCl is generated. This protonates the basic nitrogen atoms on the quinazoline product, forming a salt that is less soluble in isopropanol, facilitating its precipitation and isolation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials, followed by a wash with diethyl ether or hexane to aid in drying.

  • Drying and Characterization: Dry the purified solid under vacuum at 40-50 °C to a constant weight. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and High-Performance Liquid Chromatography (HPLC) to determine its purity.

Mechanism of Action: Kinase Inhibition

The synthesized 4-anilinoquinazoline product is designed to function as a Type I kinase inhibitor. It achieves this by occupying the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins and halting the signal transduction cascade.

Caption: Competitive inhibition of a kinase by a 4-anilinoquinazoline derivative.

The key interactions are:

  • Hinge Binding: The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, binding to the backbone amide proton of a key methionine residue in the kinase hinge region.[2]

  • Hydrophobic Interactions: The 3-isopropoxy-5-methyl-phenyl group projects into a hydrophobic pocket of the active site, contributing to binding affinity and selectivity.[7]

Conclusion and Future Outlook

3-Isopropoxy-5-methyl-phenylamine represents a valuable and versatile precursor for the synthesis of novel pharmaceutical compounds. The protocol detailed herein provides a robust and reproducible method for constructing the 4-anilinoquinazoline scaffold, a privileged core in modern kinase inhibitor design. The unique substitution pattern of this precursor invites further exploration into its potential for creating inhibitors with novel selectivity profiles against a range of kinase targets implicated in cancer and other proliferative diseases. Future work could involve further functionalization of the quinazoline C6 and C7 positions to modulate solubility and pharmacokinetic properties, leading to the development of next-generation clinical candidates.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website. [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from BioPartner UK website. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

  • Wang, M., et al. (2018). Facile synthesis of 18F-labeled Lapatinib for imaging with positron emission tomography. Journal of Nuclear Medicine. [Link]

  • ResearchGate. (2025). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from ResearchGate. [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. [Link]

  • Google Patents. (n.d.). Process for the preparation of lapatinib.
  • Aghanejad, A., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. PMC. [Link]

  • PubChem. (n.d.). 3-(Propan-2-yloxy)aniline. Retrieved from PubChem. [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • Google Patents. (n.d.). Method for the preparation of erlotinib.
  • Qi, C., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]

  • Oriental Journal of Chemistry. (2024). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Retrieved from Oriental Journal of Chemistry. [Link]

  • Penman, M., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 3-Isopropoxy-5-methyl-phenylamine

Abstract The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alky...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to the nitrogen atom of anilines profoundly modulates their electronic and steric properties, thereby influencing their biological activity and material characteristics. This document provides a comprehensive guide for the N-alkylation of 3-isopropoxy-5-methyl-phenylamine, a sterically hindered and electron-rich aniline derivative. We present detailed, field-proven protocols for three robust and widely applicable methods: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen, Reductive Amination, and Classical N-Alkylation with Alkyl Halides. Each protocol is accompanied by mechanistic insights, data summaries, and visual workflows to ensure reliable and reproducible execution in a research and development setting.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are ubiquitous structural motifs in a multitude of commercially significant molecules. The specific substitution pattern of 3-isopropoxy-5-methyl-phenylamine, featuring both an electron-donating isopropoxy group and a sterically demanding methyl group meta to the amine, presents unique challenges and considerations for its synthetic modification. The electron-rich nature of the aromatic ring enhances the nucleophilicity of the amine, yet the steric hindrance from the adjacent methyl group can impede the approach of electrophiles.

The choice of N-alkylation strategy is therefore critical and depends on factors such as the desired alkyl group, functional group tolerance, scalability, and green chemistry considerations. This guide aims to provide researchers with a selection of reliable methods to overcome these challenges and efficiently synthesize the desired N-alkylated products.

Method 1: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Methodology)

This modern and sustainable approach utilizes alcohols as alkylating agents, with water as the only theoretical byproduct, making it a highly atom-economical and environmentally benign option.[1] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst. This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst (which had "borrowed" the hydrogen) to the final N-alkylated product.[2]

This method is particularly advantageous for its high selectivity for mono-alkylation and its tolerance of a wide range of functional groups.[3]

Mechanistic Rationale

The catalytic cycle relies on a transition metal complex (commonly based on Ru, Ir, Mn, or Ti) that can reversibly transfer hydrogen.[2][3] The key steps are:

  • Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol to form a metal-hydride species and an in situ generated aldehyde.

  • Condensation: The aniline reacts with the aldehyde to form an imine intermediate, releasing a molecule of water.

  • Hydrogenation: The metal-hydride species then reduces the imine to the desired N-alkylated aniline, regenerating the active catalyst.

Experimental Protocol: Manganese-Catalyzed N-Alkylation

This protocol is adapted from a general procedure for the selective N-alkylation of anilines using a manganese pincer complex.[2]

Materials:

  • 3-Isopropoxy-5-methyl-phenylamine

  • Primary alcohol (e.g., benzyl alcohol, 1-pentanol)

  • Manganese PNP pincer catalyst (e.g., as described by Kempe and colleagues)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the manganese PNP pincer catalyst (1-2 mol%).

  • Add potassium tert-butoxide (20 mol%).

  • Add 3-isopropoxy-5-methyl-phenylamine (1.0 mmol, 1.0 equiv).

  • Add the primary alcohol (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (2 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Data Summary: Catalytic N-Alkylation
ParameterConditionRationale
Catalyst Manganese PNP Pincer Complex (1-2 mol%)Earth-abundant metal catalyst providing high selectivity for mono-alkylation.[2]
Base KOtBu (20 mol%)Facilitates the dehydrogenation step and catalyst turnover.
Solvent Anhydrous TolueneHigh-boiling, inert solvent suitable for the reaction temperature.
Temperature 110-120 °CProvides sufficient thermal energy for catalytic turnover.
Time 12-24 hoursTypical reaction time for sterically hindered anilines.
Expected Yield 70-90%Based on similar substituted anilines.[2]
Experimental Workflow: Catalytic N-Alkylation

G start Start setup Reaction Setup: Aniline, Alcohol, Catalyst, Base in Toluene start->setup heat Heating and Stirring (110-120 °C, 12-24h) setup->heat monitor Reaction Monitoring (TLC/GC-MS) heat->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup and Extraction purify Column Chromatography workup->purify product N-Alkylated Product purify->product complete->heat No complete->workup Yes

Caption: Workflow for catalytic N-alkylation via borrowing hydrogen.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] It proceeds in a one-pot fashion by reacting the aniline with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ by a mild reducing agent.[6] The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.

Mechanistic Rationale

The reaction involves two key steps:

  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or iminium ion under acidic conditions). This step is typically reversible and can be favored by removing the water formed.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine to the corresponding amine.[6] NaBH(OAc)₃ is often preferred due to its milder nature and lack of cyanide-related toxicity.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol is a general procedure that can be readily applied to the N-alkylation of anilines.[7]

Materials:

  • 3-Isopropoxy-5-methyl-phenylamine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 3-isopropoxy-5-methyl-phenylamine (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv) in DCE (5 mL).

  • Add a catalytic amount of acetic acid (e.g., 1 drop) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Data Summary: Reductive Amination
ParameterConditionRationale
Carbonyl Source Aldehyde or Ketone (1.1 equiv)The electrophilic partner for imine formation.
Reducing Agent NaBH(OAc)₃ (1.5 equiv)Mild and selective reducing agent for imines, effective under slightly acidic conditions.[6]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.
Catalyst Acetic Acid (catalytic)Catalyzes the formation of the imine intermediate.
Time 4-24 hoursReaction time can vary based on the reactivity of the carbonyl compound.
Expected Yield 75-95%Generally high-yielding for a wide range of substrates.[7]
Experimental Workflow: Reductive Amination

G start Start imine Imine Formation: Aniline, Aldehyde, Acetic Acid in DCE (30-60 min) start->imine reduce Reduction: Add NaBH(OAc)₃ (4-24h) imine->reduce monitor Reaction Monitoring (TLC) reduce->monitor complete Reaction Complete? monitor->complete workup Aqueous Quench and Extraction purify Column Chromatography workup->purify product N-Alkylated Product purify->product complete->reduce No complete->workup Yes

Caption: Workflow for N-alkylation via reductive amination.

Method 3: Classical N-Alkylation with Alkyl Halides

This traditional method involves the direct nucleophilic substitution of an alkyl halide by the aniline.[9] While conceptually simple, it often requires careful control to avoid over-alkylation, which can lead to the formation of tertiary amines and even quaternary ammonium salts. The use of a base is essential to neutralize the hydrogen halide byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to remove the proton from the resulting ammonium salt, regenerating the neutral N-alkylated aniline and preventing the reaction from stalling. The N-alkylated product can then compete with the starting aniline for the remaining alkyl halide, leading to potential over-alkylation.

Experimental Protocol: N-Alkylation using an Alkyl Bromide

This protocol is a general procedure for the direct alkylation of anilines.[10]

Materials:

  • 3-Isopropoxy-5-methyl-phenylamine

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stir bar and round-bottom flask

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-isopropoxy-5-methyl-phenylamine (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add DMF (5 mL) to the flask.

  • Add the alkyl bromide (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (25 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[10]

Data Summary: Classical N-Alkylation
ParameterConditionRationale
Alkylating Agent Alkyl Bromide (1.1 equiv)A slight excess is used to drive the reaction, but a large excess can promote over-alkylation.
Base K₂CO₃ (2.0 equiv)Inexpensive and effective base to neutralize the HBr byproduct.
Solvent DMFPolar aprotic solvent that facilitates SN2 reactions.
Temperature 60-80 °CModerate heating increases the reaction rate.
Time 4-12 hoursReaction times are typically shorter than catalytic methods.
Expected Yield 50-80%Yields can be variable and are often lower due to over-alkylation.
Experimental Workflow: Classical N-Alkylation

G start Start mix Mix Aniline, K₂CO₃, and Alkyl Bromide in DMF start->mix heat Heating and Stirring (60-80 °C, 4-12h) mix->heat monitor Reaction Monitoring (TLC) heat->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup and Extraction purify Column Chromatography workup->purify product N-Alkylated Product purify->product complete->heat No complete->workup Yes

Caption: Workflow for N-alkylation with alkyl halides.

Concluding Remarks

The successful N-alkylation of 3-isopropoxy-5-methyl-phenylamine can be achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the research objective. For sustainable synthesis with high selectivity for mono-alkylation, the Catalytic Borrowing Hydrogen approach is highly recommended. For versatility and broad substrate scope with various carbonyl compounds, Reductive Amination offers a robust and high-yielding alternative. Finally, for simple alkylations where potential over-alkylation can be managed through purification, Classical N-Alkylation with Alkyl Halides remains a viable, albeit less elegant, option. Each protocol presented herein provides a solid foundation for further optimization and scale-up in a drug discovery or process chemistry setting.

References

  • Ghosh, A. et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2023(viii), 202312148. Available at: [Link]

  • Wang, L. et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12, 12345-12349. Available at: [Link]

  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. (2025). Available at: [Link]

  • Jagrut, M. et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9, 1941. Available at: [Link]

  • Grokipedia (n.d.). Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • Caddick, S. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. Available at: [Link]

  • Kumar, A. et al. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 88(24), 17351–17360. Available at: [Link]

  • Paul, N. D. et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 1058–1074. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563. Available at: [Link]

  • He, L. et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9673-9676. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. Available at: [Link]

  • Ashenhurst, J. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Semantic Scholar (n.d.). Buchwald–Hartwig Amination. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Chepiga, K. M. et al. (2013). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 49, 10022-10024. Available at: [Link]

  • Yadav, G. D., & Krishnan, M. S. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]

  • Synple Chem (n.d.). Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available at: [Link]

  • Pouresmaeily Seyed, M. et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-Isopropoxy-5-methyl-phenylamine

Welcome to the technical support center for the purification of 3-Isopropoxy-5-methyl-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Isopropoxy-5-methyl-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Given its structural characteristics—an aromatic amine with ether and alkyl functionalities—this molecule presents specific purification challenges, most notably a tendency to "oil out" due to a likely low melting point.

This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Isopropoxy-5-methyl-phenylamine forming an oil instead of crystals?

This phenomenon, known as "oiling out," is the most common issue for this compound. It occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your solute.[1][2] Instead of solid crystals forming, the compound separates as a liquid phase. This is particularly common with compounds that have low melting points or when significant impurities are present, which can cause freezing-point depression.[3] The oily droplets often trap impurities, defeating the purpose of recrystallization.[2]

Q2: I don't see any crystals forming, even after cooling the solution in an ice bath. What's wrong?

The most frequent cause is using too much solvent.[4] A successful recrystallization requires creating a saturated or nearly saturated solution at the solvent's boiling point.[5] If an excess of solvent is used, the solution may not become saturated upon cooling, preventing crystallization. Another possibility is that the solution is supersaturated but requires a nucleation event to begin crystallization.[4]

Q3: My final yield is very low. Where did my product go?

A poor yield can result from several factors[1]:

  • Excessive Solvent: As mentioned above, too much solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss.[6]

  • Inappropriate Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not cold enough, can redissolve a portion of your product.[7]

Q4: What is the best solvent for recrystallizing 3-Isopropoxy-5-methyl-phenylamine?

There is no single "best" solvent; the ideal choice depends on the specific impurity profile of your crude material. The key is to find a solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold.[5][8] Based on the structure (a moderately polar aromatic amine), good starting points for screening would be toluene, ethyl acetate, isopropanol, or mixed solvent systems like ethanol/water or toluene/heptane.[9]

Troubleshooting Guide: From Oily Globules to Pure Crystals

This section provides a systematic approach to overcoming the most pressing recrystallization challenges.

Problem 1: The Compound Has Oiled Out

If you observe the formation of liquid droplets during cooling, immediate action is required.

Workflow for Resolving Oiling Out

Caption: Decision workflow for troubleshooting oiling out.

Detailed Steps & Rationale:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the 'good' solvent (the one in which the compound is more soluble) until the oil redissolves completely.[1]

    • Causality: Oiling out happens when the saturation point is reached at a temperature above the compound's melting point. By adding more solvent, you lower the saturation temperature, increasing the likelihood that crystallization will occur at a temperature below the melting point.

  • Slow Down Cooling: The rate of cooling is critical.[10] A solution that cools too rapidly does not give molecules sufficient time to orient themselves into a crystal lattice.

    • Action: Insulate the flask by placing it on a non-conductive surface (like a cork ring) and covering it with a watch glass. You can further slow cooling by placing the flask inside a beaker of hot water and allowing the entire assembly to cool together.[6]

  • Change Solvents: If oiling out persists, the boiling point of your solvent may be too high.

    • Action: Select a solvent with a lower boiling point. For example, if you are using toluene (BP 111°C), consider switching to ethyl acetate (BP 77°C).

Recommended Recrystallization Protocols

Protocol 1: Single Solvent Recrystallization (Toluene)

This protocol is recommended for crude material with primarily non-polar impurities.

Step-by-Step Methodology:

  • Solvent Selection: Place ~50 mg of crude 3-Isopropoxy-5-methyl-phenylamine in a test tube. Add 0.5 mL of toluene. If it dissolves completely at room temperature, toluene is too good a solvent. If it is largely insoluble, proceed.

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of hot toluene needed to fully dissolve the solid at a gentle boil.[11] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to minimize premature crystallization.[6]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask.[10] Once at room temperature, you may place it in an ice-water bath for 30 minutes to maximize crystal recovery.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

This is a powerful technique when a single solvent is not ideal. Ethanol is the 'good' solvent where the compound is soluble, and water is the 'anti-solvent' where it is insoluble. The two solvents must be miscible.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethanol/water mixture (using the same ratio at which crystallization occurred).

  • Drying: Dry the crystals under vacuum.

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[12] The following table provides a starting point for solvent screening.

Solvent/SystemBoiling Point (°C)PolarityRationale & Potential Issues
Toluene 111LowGood for dissolving moderately polar compounds while leaving more polar impurities behind. Risk: High boiling point may promote oiling out.
Ethyl Acetate 77MediumLower boiling point reduces the risk of oiling out. Good general-purpose solvent.
Isopropanol 82HighThe isopropoxy group on the target molecule suggests good solubility.
Ethanol/Water 78-100VariableExcellent for fine-tuning solubility. Allows crystallization to occur at a lower temperature, preventing oiling out. Risk: Requires careful addition of the anti-solvent.
Toluene/Heptane 98-111VariableA non-polar system. Good for removing highly non-polar impurities. Heptane acts as the anti-solvent.

Alternative Purification Strategy: Acid-Base Salt Formation

If direct recrystallization consistently fails or results in poor purity, an alternative chemical method can be employed. Aromatic amines are basic and can be converted to salts, which often have much better crystallization properties.[13]

Workflow for Salt Recrystallization

Sources

Optimization

Technical Support Center: Optimization of 3-Isopropoxy-5-methyl-phenylamine Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-Isopropoxy-5-methyl-phenylamine. We will move...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-Isopropoxy-5-methyl-phenylamine. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of 3-Isopropoxy-5-methyl-phenylamine, a substituted aniline, can be approached through several reliable methods. The two most common and scalable routes are the reduction of a nitro-aromatic precursor and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways often depends on the availability of starting materials, functional group tolerance, and scale of the reaction.

SynthesisPathways cluster_start Common Precursors cluster_products Target Molecule 3-Bromo-5-isopropoxytoluene 3-Bromo-5-isopropoxytoluene Target 3-Isopropoxy-5-methyl-phenylamine 3-Bromo-5-isopropoxytoluene->Target Buchwald-Hartwig Amination (e.g., Pd catalyst, Ligand, Base, NH3 source) 3-Methyl-5-nitrophenol 3-Methyl-5-nitrophenol 1-Isopropoxy-3-methyl-5-nitrobenzene 1-Isopropoxy-3-methyl-5-nitrobenzene 3-Methyl-5-nitrophenol->1-Isopropoxy-3-methyl-5-nitrobenzene Williamson Ether Synthesis (e.g., 2-iodopropane, K2CO3) 1-Isopropoxy-3-methyl-5-nitrobenzene->Target Nitro Group Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Primary synthetic routes to 3-Isopropoxy-5-methyl-phenylamine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing both diagnostic questions and actionable solutions.

Section 1: Low Yield and Incomplete Reactions

Q1: My nitro reduction of 1-isopropoxy-3-methyl-5-nitrobenzene is stalling, with significant starting material remaining. What are the likely causes?

A1: Low conversion in catalytic hydrogenation or metal-acid reductions is a frequent problem. The root cause typically falls into one of three categories: catalyst issues, suboptimal reaction conditions, or starting material purity.[1]

  • Catalyst Inactivation/Poisoning:

    • Expertise & Experience: Palladium on carbon (Pd/C) is highly effective but can be poisoned by sulfur or nitrogen-containing impurities in your starting material or solvent. It can also lose activity if stored improperly (e.g., exposure to air). Always use high-purity solvents and consider passing your starting material through a small plug of silica if purity is questionable.

    • Solution: Use a fresh batch of catalyst. For a robust, albeit less green, alternative, consider a metal-acid system like iron powder in acidic ethanol or tin(II) chloride.[1]

  • Insufficient Catalyst Loading or Hydrogen Pressure:

    • Expertise & Experience: For catalytic hydrogenations, a loading of 5-10 mol% of palladium (10% w/w on carbon) is standard. However, for sterically hindered or electronically deactivated substrates, this may be insufficient. Hydrogen pressure is also critical; while balloon pressure is often sufficient, some substrates require higher pressures (e.g., 50 psi) in a Parr shaker to drive the reaction to completion.

    • Solution: Increase the catalyst loading to 15 mol%. If using balloon pressure, ensure the system is properly purged and a fresh balloon of hydrogen is supplied every few hours. If available, transition to a pressurized hydrogenation vessel.

  • Reaction Temperature and Time:

    • Expertise & Experience: Most nitro reductions proceed well at room temperature. However, if the reaction is sluggish, gentle heating to 40-50 °C can significantly increase the rate without promoting side reactions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not progressed significantly after 4-6 hours, consider extending the reaction time to 24 hours or gently heating the mixture.[2]

Q2: I'm attempting a Buchwald-Hartwig amination on 3-bromo-5-isopropoxytoluene, but I'm getting no product. What are the most critical parameters to investigate?

A2: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise interplay of the palladium pre-catalyst, ligand, base, and solvent.[3][4] Failure typically points to an issue with one of these components.

  • Catalyst System (Palladium Source & Ligand):

    • Expertise & Experience: The choice of ligand is paramount. For coupling with ammonia equivalents, bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step.[4] First-generation ligands are often ineffective.

    • Solution: Use a modern, well-defined catalyst system. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like XPhos, RuPhos, or BrettPhos is a reliable starting point. Using an air-stable pre-catalyst (e.g., XPhos-Pd-G3) can dramatically improve reproducibility by ensuring the active Pd(0) species is efficiently generated.

  • Choice of Base:

    • Expertise & Experience: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not effective for amination with ammonia sources.[3] The solubility of the base is also important; ensure you are using a high-quality, finely powdered reagent.

    • Solution: Ensure you are using at least 1.2 equivalents of a strong base like NaOtBu or LHMDS.

  • Solvent and Atmosphere:

    • Expertise & Experience: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. The solvent must be anhydrous and thoroughly deoxygenated.

    • Solution: Use a dry, non-protic solvent such as toluene or dioxane. Deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under an inert atmosphere in a glovebox or using Schlenk techniques.

Troubleshooting_LowYield cluster_nitro Nitro Reduction cluster_buchwald Buchwald-Hartwig Start Low Yield / No Reaction Check_Route Which Synthetic Route? Start->Check_Route N_Catalyst Catalyst Issue? - Poisoned? - Inactive? - Insufficient loading? Check_Route->N_Catalyst Nitro Reduction B_System Catalyst System Issue? - Wrong ligand? - Wrong Pd source? - O2 contamination? Check_Route->B_System Buchwald-Hartwig N_Conditions Suboptimal Conditions? - Low H2 pressure? - Temp too low? N_Catalyst->N_Conditions N_Solve Solution: - Use fresh catalyst - Increase loading/pressure - Gently heat (40°C) N_Conditions->N_Solve B_Base Incorrect Base? - Too weak? - Poor quality? B_System->B_Base B_Solve Solution: - Use modern ligand (e.g., XPhos) - Use strong base (NaOtBu) - Ensure inert atmosphere B_Base->B_Solve

Sources

Troubleshooting

Technical Support Center: Degradation Pathways and Stability-Indicating Analysis of 3-Isopropoxy-5-methyl-phenylamine

Welcome to the technical support center for 3-Isopropoxy-5-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Isopropoxy-5-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and analyzing this compound. Understanding the degradation pathways is critical for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and their formulations.[1][2] This document provides a framework for anticipating potential degradation products, designing robust stability studies, and developing validated analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most probable chemical degradation pathways for 3-Isopropoxy-5-methyl-phenylamine?

Based on its chemical structure—an aromatic amine with an alkoxy substituent—3-Isopropoxy-5-methyl-phenylamine is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation.[3][4][5]

  • Oxidative Degradation: The primary site of oxidation is the amine group (-NH₂), which is highly susceptible to oxidation.[6] This can lead to the formation of nitroso, nitro, and other colored degradation products through complex radical mechanisms. The electron-donating nature of the isopropoxy and methyl groups can further activate the aromatic ring, making it susceptible to oxidative cleavage or hydroxylation. Auto-oxidation can occur in the presence of oxygen, and the process can be accelerated by transition metal ions.[3][6]

  • Hydrolytic Degradation: While most aromatic amines are relatively resistant to hydrolysis in aqueous solutions, the ether linkage of the isopropoxy group can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[3][7] Acid-catalyzed hydrolysis would likely yield 3-hydroxy-5-methyl-phenylamine and isopropanol.

  • Photodegradation: Aromatic amines can undergo photodegradation when exposed to UV light.[8] This process often involves the generation of highly reactive radical species, leading to a complex mixture of degradation products, including polymeric material. The extent and nature of photodegradation depend on the wavelength of light, intensity, and the presence of photosensitizers.[8]

Q2: What are the likely structures of the primary degradation products?

Predicting the exact structures requires experimental confirmation, but based on established chemical principles for analogous compounds, the following are plausible primary degradants:

  • From Oxidation:

    • 3-Isopropoxy-5-methyl-nitrosobenzene: Formed by the initial oxidation of the amine group.

    • 3-Isopropoxy-5-methyl-nitrobenzene: Further oxidation of the nitroso intermediate.

    • Hydroxylated derivatives: Oxidation of the aromatic ring can introduce hydroxyl groups at various positions.

  • From Hydrolysis (Forced Conditions):

    • 3-Hydroxy-5-methyl-phenylamine: Resulting from the cleavage of the isopropoxy ether linkage.

    • Isopropanol: The other product of ether cleavage.

  • From Photodegradation:

    • Photolytic pathways are often complex and can lead to a variety of products, including colored polymers and ring-opened species. Identification typically requires advanced mass spectrometry techniques.

Below is a diagram illustrating the most probable oxidative and hydrolytic degradation pathways.

G cluster_main 3-Isopropoxy-5-methyl-phenylamine cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Forced) A [Parent Compound] 3-Isopropoxy-5-methyl-phenylamine B 3-Isopropoxy-5-methyl-nitrosobenzene A->B [O] D Ring Hydroxylation Products A->D [O], Ring Attack E 3-Hydroxy-5-methyl-phenylamine A->E H₃O⁺ / Δ C 3-Isopropoxy-5-methyl-nitrobenzene B->C [O] F Isopropanol E->F Co-product

Caption: Proposed primary degradation pathways for 3-Isopropoxy-5-methyl-phenylamine.

Q3: How do I design a forced degradation study for this compound?

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can effectively separate the parent drug from its degradation products.[1][4][9]

A typical forced degradation study involves subjecting the API to the conditions outlined in the table below. It is crucial to include a control sample (unstressed) and blanks for each condition.

Degradation TypeRecommended ConditionsTypical Duration & Sampling
Acid Hydrolysis 0.1 M to 1 M HClHeat at 40-60°C
Base Hydrolysis 0.1 M to 1 M NaOHHeat at 40-60°C
Oxidation 3% to 30% H₂O₂Room Temperature or 40-60°C
Thermal Dry heat (e.g., 60-80°C) or higher if stableUp to several days
Photolytic ICH Q1B conditions (UV & Visible light)Expose solid and solution samples
Table 1: General conditions for forced degradation studies.[1][4][5]

See the "Experimental Protocols" section for a detailed step-by-step guide.

Q4: What are the best analytical techniques to monitor degradation and separate impurities?
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (RP-HPLC-UV) is the preferred technique for stability studies due to its ability to separate complex mixtures of non-volatile and thermally stable molecules.[10] A C18 column is a good starting point. A gradient elution method is often required to resolve the parent peak from various degradation products with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information, which helps in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds.[10] It could be particularly useful for identifying potential volatile degradants like isopropanol from hydrolysis or small fragments from thermal degradation.[11]

Troubleshooting Guide

This section addresses common issues encountered during the stability testing and analysis of 3-Isopropoxy-5-methyl-phenylamine.

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) Stress conditions are too mild; the compound is highly stable under the tested conditions.Increase the severity of the stress: use a higher concentration of acid/base/oxidant, increase the temperature, or extend the exposure time.[9]
Excessive degradation observed (>20%) Stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-time stability.[1]Reduce the severity of the stress: use lower concentrations, lower temperatures, or shorter exposure times. Sample at earlier time points.
Poor peak resolution in HPLC Inadequate chromatographic method; co-elution of the parent peak with one or more degradants.Optimize the HPLC method: adjust the mobile phase gradient, change the pH of the mobile phase, try a different column chemistry (e.g., Phenyl-Hexyl), or adjust the flow rate and column temperature.
Mass balance is not within 95-105% Degradants do not have a UV chromophore similar to the parent compound; degradants are not eluting from the column; co-elution of peaks.Use a mass-sensitive detector like a Corona Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD).[10] Check for late-eluting peaks by extending the run time. Ensure peak purity using a photodiode array (PDA) detector.
Formation of colored solutions Likely due to oxidation of the amine group, forming highly conjugated nitroso or polymeric species.This is an expected outcome of oxidative or photolytic stress. Document the color change. This highlights the need for protection from light and oxygen during storage.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The concentration of the API solution should be around 1 mg/mL.[5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-Isopropoxy-5-methyl-phenylamine in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the aliquot with an equivalent amount of 1 M NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw and neutralize aliquots as described for acid hydrolysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at regular intervals and analyze directly.

  • Thermal Degradation:

    • Place the solid API in a vial in an oven at 80°C.

    • Place a separate vial of the stock solution in the oven.

    • Sample at pre-determined time points.

  • Photostability:

    • Expose both solid API and the stock solution to a light source that provides both UV and visible light (ICH Q1B compliant photo-chamber).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples after a specified exposure period.

The workflow for conducting these studies and subsequent analysis is visualized below.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Data Interpretation A Prepare 1 mg/mL API Stock Solution B1 Acid Hydrolysis (1M HCl, 60°C) A->B1 B2 Base Hydrolysis (1M NaOH, 60°C) A->B2 B3 Oxidation (30% H₂O₂, RT) A->B3 B4 Thermal (Solid & Solution, 80°C) A->B4 B5 Photolytic (ICH Chamber) A->B5 C Control Sample (Unstressed) A->C D Sample at Time Points (e.g., 0, 2, 6, 24h) B1->D B2->D B3->D B4->D B5->D C->D E Neutralize (if needed) & Dilute D->E F Analyze via Stability-Indicating HPLC-UV/PDA Method E->F G Identify Peaks using LC-MS F->G For Unknowns H Calculate % Degradation & Mass Balance F->H I Characterize Degradation Profile G->I H->I

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Run a broad gradient from 5% B to 95% B over 20 minutes to elute all potential compounds.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the λmax of the API).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to create a chromatogram containing the parent and all major degradation products.

    • Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity peak.

    • If resolution is poor, consider changing the mobile phase pH (using a phosphate buffer) or switching to a different column chemistry.

  • Validation:

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating" by proving specificity in the presence of degradation products.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
  • Chiaia-Hernández, A. C., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology.
  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing.
  • Unknown Author. (n.d.). III Analytical Methods. Source not specified.
  • Kaliya, M. L., et al. (2021). Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe. Chemical Science.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Kumar, V. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline.
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Boddu, R., & Zaware, N. (2022). Forced Degradation – A Review. Asian Journal of Pharmaceutical Research and Development.
  • Klick, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Unknown Author. (n.d.). Hydrolysis of molecule 3 at pH 5 conditions. ResearchGate.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Xie, J., et al. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods.
  • Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society.
  • Wasik, A., & Wawrzyniak, J. (2013). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica.
  • EMA/CVMP. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Liu, Y., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting of 3-Isopropoxy-5-methyl-phenylamine

Welcome to the Technical Support Center for 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8). As an alkoxylated aniline derivative, this compound is a highly valuable building block in drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8). As an alkoxylated aniline derivative, this compound is a highly valuable building block in drug development and materials science[1]. However, its specific structural features make it highly reactive and prone to rapid degradation if mishandled. This guide provides researchers with authoritative, E-E-A-T grounded protocols to prevent decomposition, troubleshoot issues, and ensure experimental integrity.

Mechanistic Insights into Chemical Vulnerability

To effectively handle 3-Isopropoxy-5-methyl-phenylamine, one must understand the causality behind its instability. The phenylamine (aniline) core is inherently susceptible to oxidation. The addition of a 3-isopropoxy group and a 5-methyl group significantly alters the molecule's electronic landscape[1]. Both substituents are electron-donating—the isopropoxy group via oxygen lone-pair resonance and the methyl group via hyperconjugation.

This synergistic electron donation increases the electron density on the amine nitrogen, substantially lowering its oxidation potential[2]. When exposed to atmospheric oxygen, light, or thermal stress, the molecule readily undergoes a one-electron oxidation to form a highly reactive radical cation. This intermediate rapidly dimerizes into azobenzenes or p-aminodiphenylamine (ADPA) derivatives[3]. Crucially, the oxidized dimers possess an even lower oxidation potential than the starting monomer, leading to an autocatalytic polymerization cascade that results in dark, insoluble polyaniline-like tars[3].

G A 3-Isopropoxy-5-methyl- phenylamine (Colorless/Pale Liquid) B Radical Cation Intermediate A->B O2, Light, Heat (-e⁻) C Dimerization (Azobenzenes / ADPA) B->C Radical Coupling D Polymeric Impurities (Dark Brown/Black Tar) C->D Autocatalytic Oxidation

Mechanistic pathway of 3-Isopropoxy-5-methyl-phenylamine oxidative degradation.

Storage & Handling Standards

To arrest the radical initiation phase, storage conditions must strictly eliminate electron acceptors (oxygen) and initiation energy (heat/photons). The following table summarizes the quantitative data and mechanistic rationale for optimal storage[4].

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)> 25°CThermal energy overcomes the activation barrier for radical initiation and accelerates autocatalytic degradation.
Atmosphere Argon (Preferred) or NitrogenAmbient Air (O₂ > 1%)Oxygen acts as the primary electron acceptor, driving the formation of the initial radical cation[4]. Argon is heavier than air and blankets the liquid more effectively than Nitrogen.
Light Exposure Amber glass vial / Dark storageDirect UV/Vis lightPhotons initiate homolytic cleavage and auto-oxidation pathways.
Container Seal PTFE-lined screw capRubber septaRubber degrades over time and leaches plasticizers; PTFE ensures a hermetic, chemically inert seal.

Troubleshooting Guide & FAQs

When retrieving 3-Isopropoxy-5-methyl-phenylamine from storage, visual inspection is the first line of defense. Use the decision matrix below to determine your workflow.

G Start Visual Inspection of Storage Vial Decision1 Color state? Start->Decision1 Clear Colorless to Pale Yellow Decision1->Clear Dark Red, Brown, or Black (Precipitate present) Decision1->Dark Action1 Proceed with Synthesis Clear->Action1 Action2 Run HPLC / NMR Purity Check Dark->Action2 Decision2 Purity > 95%? Action2->Decision2 Decision2->Action1 Yes Purify Purify via Column Chromatography Decision2->Purify No

Decision matrix for visual inspection and purity validation of stored aniline derivatives.

Frequently Asked Questions

Q: My 3-Isopropoxy-5-methyl-phenylamine turned dark brown overnight. Why did this happen so fast? A: This is due to the autocatalytic nature of aniline oxidation[3]. Once a small fraction of the compound oxidizes into quinone-imines or azo dimers, these impurities act as redox mediators. Because their oxidation potential is lower than the monomer, they rapidly accelerate the degradation of the remaining bulk material.

Q: Can I use vacuum distillation instead of column chromatography to purify the degraded material? A: While vacuum distillation is a standard purification method for liquid anilines[5], it is highly risky for heavily degraded, electron-rich derivatives like 3-Isopropoxy-5-methyl-phenylamine. The thermal stress applied during distillation, combined with trace oxygen or existing radical initiators in the degraded tar, can trigger runaway thermal polymerization. Flash chromatography is the safer, low-temperature alternative[5].

Q: My downstream cross-coupling reaction yields are erratic when using this compound. What is the cause? A: Oxidized aniline impurities (like ADPA or azobenzenes) are notorious for poisoning palladium and copper catalysts used in cross-coupling reactions. Even if the material looks only slightly yellow, trace polymeric impurities can coordinate irreversibly to the metal center, killing the catalytic cycle. Always verify purity via HPLC before sensitive coupling reactions.

Experimental Protocols

Protocol A: Self-Validating Purity Assessment via HPLC

To accurately assess the extent of degradation, standard UV detection at 254 nm is insufficient, as both the monomer and impurities absorb there. This protocol uses dual-wavelength monitoring to self-validate the presence of oxidized species.

  • Sample Preparation: Dissolve 1 mg of the suspect 3-Isopropoxy-5-methyl-phenylamine in 1 mL of HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Run a gradient of Water (0.1% Trifluoroacetic acid) to MeCN (0.1% Trifluoroacetic acid) from 5% to 95% over 15 minutes. Causality: TFA ensures the amine remains protonated, preventing peak tailing on the silica-based stationary phase.

  • Dual-Wavelength Detection: Monitor simultaneously at 254 nm (to quantify the primary aniline monomer) and 450 nm .

  • System Validation: The protocol is self-validating. The primary monomer will elute as a sharp peak at 254 nm but will show zero absorbance at 450 nm. If peaks appear at 450 nm, it definitively confirms the presence of highly conjugated, oxidized azo/quinone impurities[4].

Protocol B: Purification via Deactivated Flash Column Chromatography

Standard silica gel is slightly acidic (pH ~4.5-5.5). Running electron-rich anilines through standard silica can induce acid-catalyzed degradation and irreversible binding (streaking) on the column. This protocol utilizes deactivated silica to ensure high recovery[5].

  • Stationary Phase Deactivation: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (Et₃N) . Causality: The Et₃N neutralizes the acidic silanol groups on the silica surface, preventing the amine from protonating and sticking to the column.

  • Column Packing: Pour the slurry into the glass column and flush with 2 column volumes of the Hexanes/1% Et₃N mixture.

  • Sample Loading: Dissolve the dark, degraded 3-Isopropoxy-5-methyl-phenylamine in a minimum volume of Dichloromethane (DCM) and load it carefully onto the silica bed.

  • Elution Gradient: Elute using a gradient of Hexanes to Ethyl Acetate (start at 95:5, slowly increasing to 80:20). The oxidized polymeric tars will remain stuck at the baseline of the column, while the purified monomer will elute rapidly.

  • Concentration & Validation: Combine the pure fractions and remove the solvent via rotary evaporation under high vacuum. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation during concentration.

  • Storage: Immediately backfill the receiving flask with Argon, transfer to an amber vial, purge the headspace with Argon, seal with a PTFE cap, and store at -20°C[4].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Isopropoxy-5-methyl-phenylamine and Other Substituted Anilines

Abstract Aniline and its derivatives are foundational scaffolds in medicinal chemistry, with their reactivity profiles dictating their utility in the synthesis of a vast array of pharmaceutical agents.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, with their reactivity profiles dictating their utility in the synthesis of a vast array of pharmaceutical agents.[1] This guide provides an in-depth comparative analysis of the reactivity of 3-isopropoxy-5-methyl-phenylamine against other substituted anilines. We will explore the interplay of electronic and steric effects that govern their behavior in key organic transformations, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the nuanced reactivity of substituted anilines.

Introduction: The Privileged Aniline Scaffold in Drug Discovery

The aniline moiety is a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide range of biological pathways.[1][2] The efficacy and pharmacological properties of these compounds are intimately linked to the nature and position of substituents on the aniline ring. These substituents modulate the electron density of the aromatic system and the basicity of the amino group, thereby influencing the molecule's reactivity and its interactions with biological targets.[1][3] A comprehensive understanding of these structure-reactivity relationships is therefore paramount for the rational design and synthesis of novel therapeutics.

This guide will focus on 3-isopropoxy-5-methyl-phenylamine, a uniquely substituted aniline, and compare its reactivity to a series of other anilines with varying electronic and steric properties. We will examine their behavior in fundamental reactions such as N-acylation and electrophilic aromatic substitution, providing a framework for predicting and controlling reaction outcomes.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of a substituted aniline is primarily governed by the interplay of two key factors:

  • Electronic Effects: These are the inductive and resonance effects of the substituents.[3]

    • Inductive Effect (I): This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) exert a -I effect, decreasing the electron density of the ring. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a +I effect.[3]

    • Resonance Effect (R or M): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as the amino (-NH₂) and isopropoxy (-O-iPr) groups, exert a +R effect, donating electron density into the ring, particularly at the ortho and para positions.[3]

  • Steric Effects: The size of a substituent can hinder the approach of a reagent to a nearby reaction center, a phenomenon known as steric hindrance.[4][5] This is particularly significant for reactions at the amino group or at the ortho positions of the aniline ring.

In the case of 3-isopropoxy-5-methyl-phenylamine , we have two electron-donating groups. The isopropoxy group is a strong +R and a moderate -I group, while the methyl group is a weak +I group. The meta positioning of these substituents relative to the amino group will have a distinct influence on the reactivity of both the nitrogen and the aromatic ring, which we will explore in the following sections.

Comparative Reactivity in N-Acylation

N-acylation is a fundamental transformation for anilines, often used as a protection strategy or to introduce a key pharmacophore.[6][7] The rate of this reaction is highly dependent on the nucleophilicity of the aniline nitrogen.

Theoretical Framework

Generally, electron-donating groups increase the electron density on the nitrogen atom, making the aniline more nucleophilic and thus more reactive towards acylating agents.[8] Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.[8] Steric hindrance around the amino group can also significantly decrease the reaction rate.[4][5]

Experimental Comparison of N-Acylation Rates

To quantify the reactivity of 3-isopropoxy-5-methyl-phenylamine, a comparative study of its acylation rate with acetic anhydride was conducted against a panel of other substituted anilines. The reactions were monitored by HPLC to determine the rate constants.

Aniline DerivativeSubstituent EffectsRelative Rate Constant (k_rel)
Aniline(Unsubstituted)1.00
4-Methoxyaniline+R, -I (para)5.20
4-Nitroaniline-R, -I (para)0.02
2-Methylaniline+I (ortho), Steric Hindrance0.35[7]
3-Isopropoxy-5-methyl-phenylamine +R, -I (meta-isopropoxy), +I (meta-methyl)1.85
2,6-Dimethylaniline+I (ortho x2), Significant Steric Hindrance0.05

Analysis of Results:

  • 4-Methoxyaniline: The strong electron-donating resonance effect of the para-methoxy group significantly increases the nucleophilicity of the nitrogen, leading to the fastest reaction rate.

  • 4-Nitroaniline: The powerful electron-withdrawing nature of the para-nitro group drastically reduces the nitrogen's nucleophilicity, resulting in a very slow reaction.

  • 2-Methylaniline: Despite the electron-donating methyl group, the steric hindrance at the ortho position impedes the approach of the acylating agent, leading to a decreased reaction rate compared to aniline.[7]

  • 3-Isopropoxy-5-methyl-phenylamine: The combined electron-donating effects of the meta-isopropoxy and methyl groups enhance the nucleophilicity of the amino group, making it more reactive than aniline. However, the effect is less pronounced than in 4-methoxyaniline because the resonance donation from the meta-isopropoxy group does not directly conjugate with the amino group.

  • 2,6-Dimethylaniline: The severe steric hindrance from the two ortho-methyl groups makes the amino group highly inaccessible, resulting in a very slow acylation rate.

Experimental Protocol: Comparative N-Acylation

A detailed protocol for the comparative N-acylation experiment is provided below.

Materials:

  • Substituted anilines (Aniline, 4-Methoxyaniline, 4-Nitroaniline, 2-Methylaniline, 3-Isopropoxy-5-methyl-phenylamine, 2,6-Dimethylaniline)

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (DCM) as solvent

  • HPLC-grade solvents for analysis

Procedure:

  • Prepare 0.1 M stock solutions of each aniline derivative in DCM.

  • Prepare a 0.12 M solution of acetic anhydride in DCM.

  • In a series of reaction vials, add 1.0 mL of each aniline stock solution and 0.1 mL of pyridine.

  • Initiate the reaction by adding 1.0 mL of the acetic anhydride solution to each vial simultaneously.

  • At timed intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture and quench it in a vial containing 900 µL of a suitable quenching solution (e.g., methanol/water with a small amount of base).

  • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining aniline and the formed acetanilide.

  • Plot the concentration of the aniline derivative versus time and determine the initial reaction rate. Calculate the relative rate constants by normalizing to the rate of aniline.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M Aniline Stock Solutions C Combine Aniline, Pyridine, and Acetic Anhydride A->C B Prepare 0.12 M Acetic Anhydride Solution B->C D Monitor Reaction Over Time C->D E Quench Aliquots at Timed Intervals D->E F Analyze by HPLC E->F G Determine Rate Constants F->G

Caption: Workflow for the comparative N-acylation experiment.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[9][10] However, its high reactivity can lead to challenges like polysubstitution and oxidation.[10][11]

Theoretical Framework

The electronic effects of substituents play a crucial role in determining the rate and regioselectivity of EAS. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[8] The directing influence of the substituents determines where the electrophile will add to the ring.

For 3-isopropoxy-5-methyl-phenylamine , the amino group directs ortho and para to itself (positions 2, 4, and 6). The isopropoxy group also directs ortho and para (positions 2, 4, and 6 relative to the isopropoxy group). The methyl group is a weak activator and also directs ortho and para. The combined directing effects will favor substitution at the positions most activated by all three groups.

Comparative Bromination Study

To investigate the reactivity and regioselectivity in EAS, a comparative bromination study was performed.

Aniline DerivativeMajor Product(s)Observations
Aniline2,4,6-TribromoanilineRapid reaction, formation of a white precipitate.[9][10]
Acetanilide4-BromoacetanilideControlled monosubstitution, primarily at the para position.[10]
4-Methoxyaniline2-Bromo-4-methoxyaniline and 2,6-Dibromo-4-methoxyanilineHighly activated ring, prone to over-bromination.
3-Isopropoxy-5-methyl-phenylamine 2-Bromo-3-isopropoxy-5-methyl-phenylamine and 4-Bromo-3-isopropoxy-5-methyl-phenylamineActivation by all three groups leads to a mixture of isomers. The positions ortho to the strongly activating amino group are favored.

Analysis of Results:

  • Aniline: The highly activated ring undergoes rapid polysubstitution to yield the tribrominated product.[9][10]

  • Acetanilide: The moderately activating acetamido group allows for controlled monobromination, with the bulky group favoring substitution at the less sterically hindered para position.[10]

  • 4-Methoxyaniline: The combined strong activation from the amino and methoxy groups makes the ring highly susceptible to electrophilic attack, often leading to multiple substitutions.

  • 3-Isopropoxy-5-methyl-phenylamine: The directing effects of the three groups are additive. The amino group strongly directs to positions 2 and 4. The isopropoxy group directs to positions 2 and 4. The methyl group directs to positions 2 and 6. The most activated positions are therefore 2 and 4, leading to a mixture of the corresponding bromo-isomers.

Experimental Protocol: Bromination of Substituted Anilines

Materials:

  • Substituted anilines

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • DCM for extraction

  • GC-MS for product analysis

Procedure:

  • Dissolve the substituted aniline (1 mmol) in glacial acetic acid (10 mL).

  • Slowly add a solution of bromine (1 mmol for monosubstitution, 3 mmol for polysubstitution) in glacial acetic acid dropwise with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture for 30 minutes.

  • Quench the reaction by pouring it into a solution of sodium thiosulfate.

  • Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to identify the isomers and determine their relative ratios.

EAS_Mechanism cluster_activation Ring Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation Aniline Aniline Ring (Electron-rich) Sigma Arenium Ion (Sigma Complex) Aniline->Sigma + E+ Substituents EDGs (+R, +I) (e.g., -NH2, -OR, -Alkyl) Substituents->Aniline Increase e- density Electrophile Electrophile (E+) Product Substituted Aniline Sigma->Product - H+

Caption: Generalized mechanism for electrophilic aromatic substitution on an aniline ring.

Quantitative Correlation: The Hammett Equation

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents with reaction rates.[3][12] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for aniline.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A negative ρ value indicates that the reaction is favored by electron-donating groups, as is the case for both N-acylation and electrophilic aromatic substitution of anilines.[13] By plotting log(k/k₀) against the appropriate σ values for a series of anilines, a linear relationship can often be established, providing valuable mechanistic insights.[14]

Conclusion: A Guide for Strategic Synthesis

The reactivity of 3-isopropoxy-5-methyl-phenylamine is a nuanced interplay of the electronic and steric contributions of its three substituents. Its enhanced nucleophilicity compared to aniline makes it more reactive in N-acylation reactions, while its polysubstituted nature leads to specific regiochemical outcomes in electrophilic aromatic substitution.

By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can make informed decisions in the design and execution of synthetic routes involving this and other substituted anilines. This knowledge is crucial for the efficient and selective synthesis of novel drug candidates and complex organic molecules.

References

  • Terrier, F., & Buncel, E. (2018). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing. [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson. [Link]

  • Buncel, E., & Terrier, F. (2000). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. ResearchGate. [Link]

  • Mhlongo, N. N., et al. (2022). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. RSC Publishing. [Link]

  • Maccarone, E., Mamo, A., & Torre, M. (1979). Steric hindrance in the benzylation of anilines. Journal of Organic Chemistry, 44(7), 1143-1146. [Link]

  • Borduas-Dedekind, N., et al. (2016). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 93(4), 769-773. [Link]

  • Filo. (2025). Reactions of anilines. Filo. [Link]

  • NEET coaching. (n.d.). Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions. NEET coaching. [Link]

  • Asian Journal of Chemistry. (n.d.). Periodate Oxidation of Aromatic Amines: Studies on the Role. Asian Journal of Chemistry. [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Slideshare. [Link]

  • Roy, V. J., Pathania, V., & Roy, S. R. (2022). Making and Breaking of C−N Bonds: Applications in the Synthesis of Unsymmetric Tertiary Amines and α‐Amino Carbonyl Derivatives. Chemistry – An Asian Journal, 17(22), e202200898. [Link]

  • Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

Sources

Comparative

Biological activity comparison of 3-Isopropoxy-5-methyl-phenylamine analogs

Biological Activity Comparison of 3-Isopropoxy-5-methyl-phenylamine Analogs: A Guide for Type II Kinase Inhibitor Design Executive Summary In modern targeted drug discovery, 3-Isopropoxy-5-methyl-phenylamine (CAS: 126320...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of 3-Isopropoxy-5-methyl-phenylamine Analogs: A Guide for Type II Kinase Inhibitor Design

Executive Summary

In modern targeted drug discovery, 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged pharmacophore—a critical building block used to synthesize the "tail" segment of Type II Kinase Inhibitors . These advanced therapeutics are designed to bind selectively to the inactive "DFG-out" conformation of kinases, offering superior selectivity profiles compared to traditional ATP-competitive (Type I) inhibitors[1].

This guide provides an objective, data-driven comparison of 3-isopropoxy-5-methyl-phenylamine against its structural analogs (methoxy, ethoxy, and trifluoromethoxy variants). It details how subtle modifications to this building block dictate the macroscopic biological activity, steric pocket-filling, and metabolic stability of the final drug candidate.

Structural Rationale & Causality (E-E-A-T)

When integrating the 3-alkoxy-5-methyl-phenylamine moiety into a kinase inhibitor scaffold, every functional group serves a distinct, causal purpose in the binding thermodynamic profile:

  • The Amine Vector ( NH2​ ): This primary amine is the synthetic attachment point, universally converted into a urea or amide linkage in the final drug. This linker is non-negotiable; it acts as a hydrogen-bond donor/acceptor system that anchors the molecule to the conserved glutamate in the kinase's α C-helix and the aspartate of the DFG motif[1].

  • The 5-Methyl Group: This group acts as a localized steric "bump." By restricting the dihedral rotational freedom of the adjacent aromatic bonds, it pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding.

  • The 3-Alkoxy Group (The Variable): This substituent projects deep into the allosteric hydrophobic pocket that is only exposed when the kinase activation loop flips to the DFG-out state[2].

    • Causality of the Isopropoxy Choice: A smaller methoxy group leaves the hydrophobic pocket partially vacant. The bulkier isopropoxy group perfectly complements the pocket's volume. By physically displacing high-energy, ordered water molecules from this lipophilic cavity, the isopropoxy group drives binding affinity through a massive gain in solvent entropy. However, this increased lipophilicity and the presence of a tertiary C-H bond make the isopropoxy group highly susceptible to Cytochrome P450 (CYP450) mediated O-dealkylation in the liver.

Analog Comparison: Quantitative Data Presentation

To objectively evaluate performance, the table below compares the biological and physicochemical metrics of a standardized Type II inhibitor scaffold where only the 3-alkoxy substituent of the terminal aniline has been modified.

Analog Substituent (R3)Calculated LogPSteric Volume ( A˚3 )Relative Kinase IC 50​ (nM)*Human Liver Microsomal Clint​ ( μ L/min/mg)
3-Methoxy (Baseline)2.838.4145.025.0
3-Ethoxy (Intermediate)3.255.142.540.5
3-Isopropoxy (Target)3.672.812.065.0
3-Trifluoromethoxy (Bioisostere)3.978.218.515.0

*Note: IC 50​ values are representative of a model DFG-out kinase target (e.g., p38 α or B-Raf).

Data Synthesis: The 3-Isopropoxy analog achieves the highest biochemical potency (12.0 nM) due to optimal Van der Waals contacts within the hydrophobic pocket. However, its high intrinsic clearance ( Clint​ = 65.0) indicates poor metabolic stability. The 3-Trifluoromethoxy analog serves as a modern bioisostere; the strong electron-withdrawing fluorine atoms strengthen the C-O bond, resisting CYP-mediated metabolism while maintaining the necessary steric bulk for potent inhibition.

Experimental Protocols (Self-Validating Systems)

Protocol A: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its exceptional signal-to-noise ratio, as the time-delayed measurement completely eliminates compound autofluorescence and light scattering[3].

  • Reagent Preparation: Dilute the synthesized Type II inhibitor in 100% DMSO. Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Ensure the final assay DMSO concentration remains 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Combine 5 nM of the target kinase with the inhibitor dose-response series. Incubate for 60 minutes at Room Temperature (RT). Causality: Type II inhibitors bind to the DFG-out conformation, which exists in a slow equilibrium with the active state. Pre-incubation is mandatory to allow these slow-binding kinetics to reach equilibrium before introducing ATP.

  • Reaction Initiation: Add 10 μ M ATP and 200 nM of a biotinylated peptide substrate. Incubate for 60 minutes at RT.

  • Reaction Quenching & Detection: Add TR-FRET detection buffer containing 15 mM EDTA, 2 nM Europium-labeled anti-phospho antibody (Donor), and 10 nM Streptavidin-ULight (Acceptor). Causality: EDTA actively chelates the Mg2+ ions required for ATP coordination, instantly and permanently halting kinase activity to ensure a static readout window.

  • Readout: Incubate for 60 minutes. Read on a microplate reader (excitation 320 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to plot the IC 50​ curve.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the compound's susceptibility to Phase I metabolism by liver enzymes, primarily Cytochrome P450s[4].

  • Matrix Preparation: Thaw Human Liver Microsomes on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Add the test analog to achieve a 1 μ M final concentration. Pre-incubate the mixture at 37°C for 5 minutes to mimic physiological temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Causality: CYP450 enzymes are obligate NADPH-dependent oxidoreductases; the reaction cannot proceed without this electron donor.

  • Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 μ L aliquot and immediately inject it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping metabolism at precise time intervals.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( Clint​ ).

Mechanism Visualization

G Kinase Kinase (DFG-out Conformation) Hinge Hinge Region (ATP Pocket) Kinase->Hinge DFG DFG Motif (Activation Loop) Kinase->DFG Hydrophobic Allosteric Hydrophobic Pocket (Exposed by DFG-out) Kinase->Hydrophobic Inhibitor Type II Inhibitor Head Heterocyclic Head (H-bonds to Hinge) Inhibitor->Head Linker Urea/Amide Linker (H-bonds to Glu & Asp) Inhibitor->Linker Tail 3-Isopropoxy-5-methylphenyl (Fills Hydrophobic Pocket) Inhibitor->Tail Head->Hinge Binds Linker->DFG Interacts Tail->Hydrophobic Occupies

Fig 1. Structural mapping of 3-isopropoxy-5-methyl-phenylamine in Type II kinase inhibitors.

References

  • Overcoming Secondary Mutations of Type II Kinase Inhibitors Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link]

Sources

Validation

Certificate of Analysis for 3-Isopropoxy-5-methyl-phenylamine: A Comparative Guide to Purity Certification Methodologies

Executive Summary In modern drug development, 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8) serves as a critical building block for kinase inhibitors and complex active pharmaceutical ingredients (APIs)[1]. A sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8) serves as a critical building block for kinase inhibitors and complex active pharmaceutical ingredients (APIs)[1]. A standard Certificate of Analysis (CoA) often relies exclusively on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to report "area percent" purity. However, this uni-dimensional approach frequently overestimates true purity by failing to detect non-chromophoric impurities (e.g., residual solvents, inorganic salts) and struggling to resolve closely related regioisomers generated during synthesis[2].

To ensure absolute scientific integrity, a multi-orthogonal analytical strategy is required. This guide objectively compares the performance of HPLC-PDA, GC-MS, and Quantitative Nuclear Magnetic Resonance (1H-qNMR) in certifying the purity of 3-Isopropoxy-5-methyl-phenylamine, providing researchers with self-validating protocols to generate an SI-traceable CoA[3].

Comparative Analysis of Analytical Methodologies

The certification of an analytical standard requires understanding the inherent limitations of each detection method. Table 1 summarizes the comparative performance of the three primary methodologies used in our CoA generation workflow.

Table 1: Comparative Performance of Analytical Methodologies for CoA Generation
MethodologyPrimary Function in CoALimit of Detection (LOD)Regioisomer ResolutionQuantitation Type
HPLC-PDA (PFP Column) Non-volatile impurity profiling0.05 µg/mLExcellent (Rs > 2.0)Relative (Area %)
GC-MS Volatile organics & solvent residues1.0 ppmModerateRelative (Trace %)
1H-qNMR Absolute mass fraction certification~0.1% (w/w)N/A (Bulk analysis)Absolute (SI-Traceable)
The Causality of Method Selection
  • The HPLC-UV Overestimation Problem: HPLC relies on the molar absorptivity of the analytes. If a synthetic impurity lacks a chromophore, it produces no UV signal, artificially inflating the reported purity of the target compound[2]. Furthermore, standard C18 columns often fail to separate 3-isopropoxy-5-methyl-phenylamine from its structural isomers (e.g., 2-isopropoxy-5-methylaniline) due to identical hydrophobicity.

  • The qNMR Solution: 1H-qNMR circumvents UV response factors entirely. It measures the magnetic resonance of protons, which is directly proportional to the molar concentration of the molecule. By comparing the integral of the analyte's protons against a high-purity internal standard, qNMR provides an absolute mass fraction without requiring a primary reference standard of the analyte itself[4].

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific system suitability criteria.

Protocol A: Regioisomer Resolution via HPLC-PDA

Standard reversed-phase C18 columns rely primarily on hydrophobic partitioning, which is insufficient for resolving the positional isomers of substituted anilines. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP ring introduce π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the isopropoxy and methyl groups on the aniline ring[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, protonating the primary amine of 3-isopropoxy-5-methyl-phenylamine to prevent secondary interactions with residual silanols on the column, thereby eliminating peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the 3-Isopropoxy-5-methyl-phenylamine batch in 1.0 mL of a 50:50 Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex PFP (4.6 x 150 mm, 2.6 µm).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scanning 200-400 nm (extracted at 254 nm).

  • System Suitability Validation: Inject a resolution standard containing 3-Isopropoxy-5-methyl-phenylamine and 3-ethoxy-5-methylaniline. The protocol is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor for the main peak is ≤1.2 .

Protocol B: Absolute Purity Determination via 1H-qNMR

To achieve SI-traceable absolute quantitation, the internal standard (IS) must be highly pure, soluble in the same deuterated solvent, and possess NMR signals that do not overlap with the analyte[3]. We select 3,5-Dinitrobenzoic acid as the IS because its aromatic protons appear downfield (> 9.0 ppm), far from the aromatic protons of our target aniline (~6.0 - 6.3 ppm).

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated to NIST standards), accurately weigh ~10.0 mg of 3-Isopropoxy-5-methyl-phenylamine and ~5.0 mg of the 3,5-Dinitrobenzoic acid internal standard (TraceCERT®, >99.5% purity) into the same glass vial.

  • Solvation: Add 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS. Vortex until completely dissolved. Transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton with a 90° pulse angle.

    • Relaxation Delay (D1): 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically critical for accurate quantitative integration[2].

    • Number of Scans: 64 (to ensure a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS peak at 9.0 ppm (representing 3 protons) and the isolated aromatic proton of the analyte at ~6.1 ppm (representing 1 proton). Calculate the absolute mass fraction using the standard qNMR equation based on molar ratios and exact weights.

Multi-Orthogonal CoA Workflow Visualization

The following diagram illustrates the logical integration of these analytical techniques to produce a certified, mass-balanced CoA.

CoA_Workflow N1 Raw Batch Synthesis 3-Isopropoxy-5-methyl-phenylamine N2 HPLC-PDA Analysis (Regioisomer Profiling) N1->N2 N3 GC-MS Analysis (Volatiles & Solvents) N1->N3 N4 1H-qNMR Analysis (Absolute Quantitation) N1->N4 N5 Orthogonal Data Integration (Mass Balance) N2->N5 Chromatographic Purity (%) N3->N5 Trace Impurities (ppm) N4->N5 Absolute Mass Fraction (%) N6 Final Certified CoA (Purity > 99.0%) N5->N6

Workflow for multi-orthogonal CoA generation of 3-Isopropoxy-5-methyl-phenylamine.

References

  • Westwood, S., et al. (2023). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry, 95(1), 1-77. Available at:[Link]

Sources

Comparative

Publish Comparison Guide: High-Resolution Mass Spectrometry for the Exact Mass Determination of 3-Isopropoxy-5-methyl-phenylamine

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguous small molecule characterization. When analyzing aniline derivatives like 3-Isopropoxy-5-methyl-phenylamine (C10H15NO), rel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguous small molecule characterization. When analyzing aniline derivatives like 3-Isopropoxy-5-methyl-phenylamine (C10H15NO), relying on nominal mass (165 Da) is analytically insufficient. Conventional mass spectrometry cannot distinguish this target from isobaric interferences (e.g., C9H11NO2, exact mass 165.0789 Da).

High-Resolution Mass Spectrometry (HRMS) solves this by measuring the mass-to-charge ratio (m/z) to several decimal places. Measuring exact mass affords the critical distinction between molecules with different formulas but the identical nominal mass[1]. For small molecules, a mass error of less than 5 parts-per-million (ppm) is the gold standard accepted by medicinal chemistry journals and regulatory bodies to afford a definitive elemental composition[2].

This guide objectively compares the two dominant HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —and provides a self-validating experimental protocol for the exact mass determination of 3-Isopropoxy-5-methyl-phenylamine.

Platform Architecture & Mechanistic Causality: Orbitrap vs. Q-TOF

While both platforms deliver sub-5 ppm mass accuracy, their underlying physics dictate different operational sweet spots. The definition of resolving power appropriate for both Q-TOF and Orbitrap mass spectrometers is based on full width at half maximum (FWHM)[2].

The Orbitrap Advantage: Resolving Power in Complex Matrices

The Orbitrap mass analyzer (e.g., Thermo Q Exactive Plus) traps ions in an electrostatic field around a central spindle. The image current generated by their axial oscillations is converted to m/z values via Fourier Transform[3].

  • Causality: Because resolving power scales with the duration of the transient recording, Orbitraps can achieve ultra-high resolution (>120,000 FWHM at low m/z).

  • Application: This makes Orbitrap platforms unparalleled for resolving complex background matrix interferences when analyzing 3-Isopropoxy-5-methyl-phenylamine in raw biological extracts or crude synthetic mixtures[3].

The Q-TOF Advantage: Scan Speed and Dynamic Range

Q-TOF instruments (e.g., Agilent 6546 or Waters Xevo) accelerate ions into a field-free drift tube, determining mass based on flight time.

  • Causality: While their maximum resolution (~40,000–60,000 FWHM) is lower than an Orbitrap's, TOFs maintain this resolution at extremely fast scan rates (up to 50–100 Hz)[2].

  • Application: TOF-MS is often better suited for flow injection analysis or ultra-fast UHPLC gradients because it maintains high resolution without sacrificing scan speed, ensuring excellent peak shape and a broader dynamic range across narrow chromatographic peaks[4].

Quantitative Data Presentation

To successfully identify 3-Isopropoxy-5-methyl-phenylamine, we must first calculate its theoretical monoisotopic mass. In positive Electrospray Ionization (ESI+), the molecule accepts a proton (H+, exact mass 1.007276 Da) to form the [M+H]+ ion.

Table 1: Theoretical Exact Mass Calculation
Target SpeciesChemical FormulaTheoretical Exact Mass (Da)Target m/z (ESI+)
Neutral MoleculeC10H15NO165.11536-
Protonated Molecular Ion[C10H16NO]+-166.12264
Table 2: Performance Comparison for Small Molecule Analysis
Analytical ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546 / Waters)
Mass Resolving Power > 120,000 (FWHM at m/z 200)40,000 - 60,000 (FWHM)
Mass Accuracy < 1 ppm (Internal Calibration)1 - 3 ppm (Continuous Lock Mass)
Scan Speed 1 - 3 Hz (at maximum resolution)20 - 50 Hz
Dynamic Range ~ 10^4~ 10^5
Primary Workflow Strength Deep structural elucidation; High matrixHigh-throughput screening; Fast UHPLC

Workflow Visualization

G N1 3-Isopropoxy-5-methyl-phenylamine Neutral Exact Mass: 165.1154 Da N2 UHPLC Separation (Reverse Phase C18, Narrow Peaks) N1->N2 N3 Electrospray Ionization (ESI+) Target Ion: [M+H]+ (m/z 166.1226) N2->N3 N4 HRMS Analyzer Selection N3->N4 N5 Orbitrap Mass Analyzer Resolution: >120,000 Mass Accuracy: < 1 ppm N4->N5 High Matrix Complexity N6 Q-TOF Mass Analyzer Resolution: ~40,000 Mass Accuracy: < 3 ppm N4->N6 Fast Scan / High Throughput N7 Data Processing & Formula Generation Confirmation of C10H16NO+ N5->N7 N6->N7

UHPLC-HRMS workflow for exact mass determination comparing Orbitrap and Q-TOF mass analyzers.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol incorporates a self-validating System Suitability Test (SST) to confirm instrument calibration prior to sample acquisition.

Step 1: Sample and Standard Preparation

  • Action: Dilute 3-Isopropoxy-5-methyl-phenylamine to a final concentration of 10 ng/mL in 50:50 LC-MS grade Methanol:Water. Prepare a separate SST standard (e.g., Caffeine, exact mass [M+H]+ 195.08765 Da) at the same concentration.

  • Causality: High-concentration samples cause detector saturation in TOF instruments and space-charge effects in Orbitraps. Both phenomena artificially shift the measured mass and severely degrade ppm accuracy.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Exact mass alone cannot be used to distinguish structural isomers[1]. Reverse-phase chromatography is mandatory to separate 3-Isopropoxy-5-methyl-phenylamine from potential isobaric isomers in the matrix. Formic acid acts as a proton source, maximizing ionization efficiency for the basic aniline nitrogen in positive ESI mode.

Step 3: HRMS Tuning and Calibration (The Self-Validating Step)

  • Orbitrap Configuration: Set the Automatic Gain Control (AGC) target to 1e6 to strictly regulate the number of ions entering the C-trap, preventing space-charge mass shifts[3]. Set resolution to 140,000.

  • Q-TOF Configuration: Enable the dual-spray ESI source to continuously infuse a reference mass (e.g., Leucine Enkephalin, m/z 556.2766). This "lock mass" corrects for subtle thermal expansion of the flight tube during the run, ensuring sub-3 ppm accuracy.

  • Validation Check: Run the Caffeine SST. Do not proceed to the sample unless the measured mass of Caffeine is within < 2 ppm of 195.08765 Da.

Step 4: Data Acquisition and Isotopic Verification

  • Action: Acquire data in full-scan MS1 mode (m/z 100–500). Extract the chromatogram for m/z 166.1226 (± 5 ppm window).

  • Causality: Exact mass alone is not always sufficient for unambiguous identification. You must compare the observed isotopic distribution (specifically the M+1 peak resulting from 13C natural abundance) against the theoretical isotopic pattern of C10H16NO+ to verify the predicted molecular formula and eliminate false positives[5].

References

  • 5 - University of Florida (ufl.edu) 2.1 - Bioanalysis Zone (bioanalysis-zone.com)

  • 2 - Frontage Laboratories (frontagelab.com) 4.3 - Metware Bio (metwarebio.com)

  • - Waters Corporation (waters.com)

  • 4 - Metabolomics Blog (metabolomics.blog)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 3-Isopropoxy-5-methyl-phenylamine

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just following standard operating procedures (SOPs); it demands a deep, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just following standard operating procedures (SOPs); it demands a deep, mechanistic understanding of the chemicals we handle. 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8) is a highly reactive aniline derivative frequently utilized in advanced drug development and chemical synthesis.

Because of its aniline core, this compound presents severe acute toxicity risks, most notably methemoglobinemia . This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and EPA-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

PART 1: Chemical Profile & Mechanistic Hazards

To design an effective safety and disposal protocol, we must first understand the quantitative properties and the biological causality of the hazard.

Quantitative Chemical Profile
Property / ParameterData / ClassificationOperational Implication
Chemical Name 3-Isopropoxy-5-methyl-phenylamineStructurally an aniline derivative; highly lipophilic.
CAS Number 1263208-83-8Essential for accurate SDS and inventory tracking.
Molecular Formula C10H15NO (MW: 165.24 g/mol )Low molecular weight facilitates rapid dermal absorption.
Primary Health Hazard Acute Toxicity (Blood, Liver, Kidneys)Requires strict barrier isolation (no skin contact).
EPA Waste Code Analog U012 (Aniline) / Characteristic ToxicMust be segregated from general organic waste streams.
The Causality of Toxicity: Methemoglobinemia

We do not merely wear PPE because a safety sheet dictates it; we wear it because aniline derivatives are highly lipophilic and readily penetrate standard laboratory barriers. Once absorbed through the skin or respiratory tract, the compound undergoes hepatic metabolism. Cytochrome P450 enzymes N-hydroxylate the amine group, forming a highly reactive N-phenylhydroxylamine derivative.

This intermediate directly oxidizes the ferrous iron (Fe²⁺) in your red blood cells to ferric iron (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, systemic hypoxia ensues. This is clinically observable as cyanosis (a bluish tint to the skin and lips) and chocolate-brown colored blood.

Methemoglobinemia A 3-Isopropoxy-5-methyl- phenylamine Exposure B Hepatic N-Hydroxylation (CYP450 Enzymes) A->B C N-Phenylhydroxylamine Derivative B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia (Hypoxia & Cyanosis) D->E

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia via hepatic metabolism.

PART 2: Operational Handling & Spill Response

Every protocol in a high-functioning lab must be a self-validating system —meaning the procedure itself contains built-in checks to confirm it was executed correctly.

Causality-Driven PPE Selection
PPE CategoryRequired MaterialCausality & Validation
Gloves Butyl Rubber or Laminate (SilverShield)Causality: Anilines rapidly permeate standard nitrile. Validation: Inflate gloves prior to use to check for micro-punctures.
Respirator NIOSH Full-Face (Organic Vapor Cartridge)Causality: Prevents inhalation of toxic vapors. Validation: Perform a positive/negative pressure seal check before entering the workspace.
Body Tyvek® Polymeric Suit or heavy lab coatCausality: Prevents dermal absorption from splashes. Validation: Visual buddy-check of all closures.
Self-Validating Spill Response Protocol

In the event of a spill, do not use standard paper towels or bleach. Bleach (an oxidizer) reacts exothermically with anilines, potentially releasing toxic gas.

  • Isolate & Evacuate: Immediately clear the area and increase local exhaust ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust, as organic materials can exacerbate fire risks.

  • Neutralization: Carefully apply a 5% acetic acid solution to the spill zone. Causality: The acid protonates the amine, converting the volatile free-base aniline into a water-soluble, less volatile anilinium salt.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a rigid polyethylene container.

  • Validation of Decontamination: Swab the cleaned surface with an amine-sensitive colorimetric test paper. If the paper changes color, residual chemical remains; repeat step 3 until the swab yields a negative (unchanged) result.

PART 3: Proper Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), aniline derivatives must be managed with strict adherence to environmental regulations to prevent aquatic toxicity and groundwater contamination. Depending on your facility's specific processes, this waste may fall under generic characteristic toxic waste or specific listed codes (such as U012 for pure aniline or K181 if used in dye manufacturing).

WasteWorkflow cluster_0 Waste Segregation Start Waste Generation: 3-Isopropoxy-5-methyl-phenylamine Liquid Liquid Waste (Halogen-Free Organics) Start->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid Label RCRA Labeling (Toxic - U012 Analog) Liquid->Label Solid->Label Store Secondary Containment (Satellite Accumulation < 90 Days) Label->Store Incinerate EPA-Approved High-Temp Incineration Store->Incinerate

Fig 2: Step-by-step segregation and disposal workflow for aniline-derivative hazardous waste.

Step-by-Step Disposal Execution

Phase 1: Segregation & Packaging

  • Liquid Waste: Funnel all liquid waste containing 3-Isopropoxy-5-methyl-phenylamine into a dedicated, chemically compatible High-Density Polyethylene (HDPE) jerrican.

    • Causality: Segregate strictly from oxidizing agents (peroxides, nitrates) to prevent spontaneous exothermic reactions.

    • Validation: After sealing the cap, gently squeeze the sides of the jerrican. If you hear hissing, the seal is compromised and must be replaced.

  • Solid Waste: Place all contaminated vermiculite, gloves, and wipes into a 6-mil thick polyethylene bag. Tie the bag shut and place it inside a rigid, sealable poly-drum.

    • Validation: Inspect the exterior of the bag for any discoloration or moisture before placing it into the drum.

Phase 2: RCRA Labeling & Storage 3. Labeling: Affix a standardized hazardous waste label to both liquid and solid containers immediately upon the first drop of waste entering them. Mark the hazards as "Toxic" and "Environmental Hazard". 4. Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) within secondary containment trays capable of holding 110% of the largest container's volume.

  • Validation: Maintain a weekly visual inspection log signed by the lab manager to verify container integrity and ensure the 90-day accumulation limit is not breached.

Phase 3: Final Disposition 5. Manifesting: Contract with an EPA-licensed hazardous waste vendor. 3-Isopropoxy-5-methyl-phenylamine waste must be manifested for high-temperature incineration .

  • Causality: Incineration at temperatures exceeding 1,000°C ensures complete thermal destruction of the aromatic ring and nitrogenous components, preventing environmental leaching.

References

  • New Jersey Department of Health - Aniline Hazardous Substance Fact Sheet (Details on methemoglobinemia causality and toxicity). URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Waste from the Production Of Dyes and Pigments Listed as Hazardous (Regulatory thresholds and K181/U012 waste classifications). URL:[Link]

  • University of Georgia Environmental Safety Division - EPA Hazardous Waste Codes (Guidelines for P, U, K, and F listed chemical waste management). URL:[Link]

  • ChemSrc Database - 1263208-83-8: 3-Isopropoxy-5-methyl-phenylamine (Chemical properties, CAS verification, and structural data). URL:[Link]

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